tert-Butyl (2-bromopyridin-3-yl)carbamate
説明
特性
IUPAC Name |
tert-butyl N-(2-bromopyridin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2/c1-10(2,3)15-9(14)13-7-5-4-6-12-8(7)11/h4-6H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYWNZOFKKFIZAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(N=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50557014 | |
| Record name | tert-Butyl (2-bromopyridin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50557014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116026-98-3 | |
| Record name | tert-Butyl (2-bromopyridin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50557014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to tert-Butyl (2-bromopyridin-3-yl)carbamate (CAS: 116026-98-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-Butyl (2-bromopyridin-3-yl)carbamate, a key building block in modern medicinal chemistry. Its unique structural features make it a valuable intermediate in the synthesis of complex pharmaceutical agents. This document details its chemical and physical properties, provides experimental protocols for its synthesis and common reactions, and explores its applications in drug discovery.
Chemical and Physical Properties
This compound is a solid at room temperature, valued for its stability and utility in a range of chemical transformations.[1] The tert-butoxycarbonyl (Boc) protecting group offers a stable yet readily cleavable means of masking the amine functionality, allowing for selective reactions at other positions of the pyridine ring.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 116026-98-3 | [1] |
| Molecular Formula | C₁₀H₁₃BrN₂O₂ | [1] |
| Molecular Weight | 273.13 g/mol | [1] |
| Physical State | Solid | [1] |
| Purity | Typically ≥95% | [2] |
| Storage Conditions | Store at -20°C for long-term stability. | [2] |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the protection of the amino group of 2-amino-3-bromopyridine. A general and effective method utilizes di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.
Synthesis of this compound
Experimental Protocol:
-
Materials:
-
2-Amino-3-bromopyridine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
A suitable organic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
A suitable base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
-
Procedure:
-
Dissolve 2-amino-3-bromopyridine in the chosen organic solvent in a round-bottom flask.
-
Add the base to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it successively with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.
-
Logical Workflow for Synthesis:
Caption: General workflow for the synthesis of this compound.
Spectroscopic Data
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Chemical Shifts / Bands |
| ¹H NMR | * δ ~8.0-8.2 ppm (dd, 1H): Proton on the pyridine ring adjacent to the bromine and nitrogen atoms. |
| * δ ~7.0-7.5 ppm (m, 2H): Remaining two protons on the pyridine ring. | |
| * δ ~1.5 ppm (s, 9H): Protons of the tert-butyl group. | |
| ¹³C NMR | * δ ~152-155 ppm: Carbonyl carbon of the carbamate. |
| * δ ~140-150 ppm: Carbons of the pyridine ring attached to nitrogen and bromine. | |
| * δ ~110-130 ppm: Other carbons of the pyridine ring. | |
| * δ ~80-82 ppm: Quaternary carbon of the tert-butyl group. | |
| * δ ~28 ppm: Methyl carbons of the tert-butyl group. | |
| IR (Infrared) | * ~3300-3400 cm⁻¹: N-H stretching of the carbamate. |
| * ~2950-3000 cm⁻¹: C-H stretching of the tert-butyl and pyridine moieties. | |
| * ~1700-1730 cm⁻¹: C=O stretching of the carbamate. | |
| * ~1500-1600 cm⁻¹: C=C and C=N stretching of the pyridine ring. | |
| Mass Spec. | * [M+H]⁺ at m/z ~274 and ~276: Corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br). |
Applications in Drug Discovery and Development
The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[3] The bromine atom at the 2-position of this compound serves as a versatile handle for introducing molecular diversity through various cross-coupling reactions. This makes it an invaluable building block for the synthesis of libraries of compounds for high-throughput screening and lead optimization.
Key Reactions in Medicinal Chemistry
Suzuki Coupling: This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the pyridine ring and a variety of boronic acids or esters. This is a powerful method for introducing aryl, heteroaryl, or alkyl substituents at the 2-position.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond, enabling the introduction of a wide range of primary and secondary amines at the 2-position of the pyridine ring.
Signaling Pathway of a Hypothetical Drug Synthesized from the Core Molecule:
The following diagram illustrates a hypothetical signaling pathway that could be targeted by a drug synthesized using this compound as a starting material. For instance, a kinase inhibitor could be developed where the substituted pyridine core binds to the ATP-binding pocket of the kinase, thereby inhibiting its activity and downstream signaling.
Caption: Hypothetical kinase inhibitor signaling pathway.
Safety Information
This compound should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
Table 3: Safety and Hazard Information
| Category | Information |
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statement | H302: Harmful if swallowed. |
| Precautionary Statements | P264: Wash hands thoroughly after handling. |
| P270: Do not eat, drink or smoke when using this product. | |
| P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | |
| P330: Rinse mouth. | |
| P501: Dispose of contents/container to an approved waste disposal plant. |
Conclusion
This compound is a strategically important building block for the synthesis of novel compounds in drug discovery. Its Boc-protected amine and reactive bromide handle allow for the facile and selective introduction of diverse functionalities. This technical guide provides essential information for researchers and scientists to effectively utilize this versatile compound in their synthetic endeavors.
References
Physical and chemical properties of tert-Butyl (2-bromopyridin-3-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of tert-Butyl (2-bromopyridin-3-yl)carbamate, a key building block in medicinal chemistry and organic synthesis. This document details its known characteristics, provides representative experimental protocols, and illustrates potential synthetic pathways.
Core Physical and Chemical Properties
This compound is a solid, beige to off-white compound at room temperature.[1][2] Its chemical structure features a pyridine ring substituted with a bromine atom and a tert-butoxycarbonyl (Boc) protected amine group. This combination of functional groups makes it a valuable intermediate for introducing a substituted aminopyridine moiety in the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other therapeutic agents.[3][4]
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃BrN₂O₂ | [1][2] |
| Molecular Weight | 273.13 g/mol | [1][2] |
| Appearance | Beige to off-white solid | [1][2] |
| Melting Point | 81 to 82 °C | [1][2] |
| Boiling Point (Predicted) | 298.9 ± 25.0 °C at 760 Torr | [1][2] |
| Density (Predicted) | 1.453 ± 0.06 g/cm³ | [1][2] |
| Solubility | No specific data available. Generally soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate.[5] |
Synthesis and Purification
Representative Experimental Protocol: Synthesis
Objective: To synthesize this compound from 2-bromo-3-aminopyridine.
Materials:
-
2-bromo-3-aminopyridine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Tetrahydrofuran (THF) and Water (H₂O) as solvents
-
Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-3-aminopyridine (1.0 equivalent) and a suitable base such as triethylamine (1.5 equivalents) in a solvent such as anhydrous tetrahydrofuran (THF).[6][7]
-
Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (1.1 to 1.5 equivalents) portion-wise at room temperature.[6][7]
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically a few hours to overnight).
-
Workup:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Redissolve the residue in an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to obtain the crude product.
-
-
Purification: The crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield pure this compound.
Logical Workflow for Synthesis
References
An In-depth Technical Guide to tert-Butyl (2-bromopyridin-3-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of tert-Butyl (2-bromopyridin-3-yl)carbamate, a heterocyclic compound of interest in medicinal chemistry and drug discovery.
Molecular Structure and Identifiers
This compound is a substituted pyridine derivative featuring a bromine atom at the 2-position and a tert-butoxycarbonyl (Boc) protected amine group at the 3-position. The Boc protecting group is a common motif in organic synthesis, valued for its stability under various reaction conditions and its facile removal under acidic conditions.
Molecular Identifiers:
Structural Representation:
Physicochemical Properties
A comprehensive, experimentally determined set of physicochemical properties for this compound is not widely published. However, based on its structure, the following properties can be predicted and are crucial for its handling, formulation, and biological activity assessment.
| Property | Value | Source |
| Molecular Weight | 273.13 g/mol | [1] |
| Purity | ≥95% | Cusabio |
| Physical Form | Lyophilized powder | Cusabio |
| Storage Conditions | -20°C upon receipt | Cusabio |
Note: The purity and physical form are based on commercially available information and may vary between suppliers.
Synthesis and Characterization
The synthesis of tert-butyl carbamates is a well-established process in organic chemistry. Generally, the introduction of a Boc protecting group onto an amine is achieved by reacting the amine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.
A general synthetic workflow for related compounds is outlined below. The specific experimental conditions for the synthesis of this compound would require adaptation from similar reported procedures for related bromopyridine derivatives.
Characterization:
The structural confirmation of the synthesized compound would typically involve a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the presence and connectivity of the pyridine ring protons, the tert-butyl group, and the carbamate proton.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern consistent with the expected structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups, such as the C=O stretch of the carbamate and the N-H bond.
Role in Medicinal Chemistry and Drug Discovery
While specific biological activities for this compound are not extensively documented in publicly available literature, its structural motifs suggest its potential as a valuable building block in the synthesis of more complex molecules with therapeutic potential. The bromopyridine core is a common scaffold in medicinal chemistry, and the Boc-protected amine allows for further functionalization.
Potential Applications:
-
Scaffold for Library Synthesis: The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a wide variety of substituents, enabling the creation of diverse chemical libraries for high-throughput screening.
-
Intermediate for Targeted Inhibitors: The overall structure could serve as a precursor for the synthesis of kinase inhibitors or other targeted therapies. The pyridine ring can act as a hinge-binding motif, a common feature in many kinase inhibitors.
Given the interest in developing novel therapeutics, this compound represents a starting point for the exploration of new chemical space. The logical progression from this building block to a potential drug candidate is illustrated below.
References
Spectral Characterization of tert-Butyl (2-bromopyridin-3-yl)carbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectral data for tert-Butyl (2-bromopyridin-3-yl)carbamate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of published, raw experimental data for this specific compound, this document focuses on predicted spectral characteristics based on analogous structures and general principles of spectroscopic analysis. It also outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, which are crucial for the structural elucidation and purity assessment of this molecule.
Predicted Spectral Data
The following tables summarize the anticipated spectral data for this compound. These predictions are derived from the analysis of its constituent functional groups: a 2-bromopyridine ring and a tert-butoxycarbonyl (Boc) protecting group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2 | Doublet of doublets | 1H | H6 (Pyridine) |
| ~7.8 | Doublet of doublets | 1H | H4 (Pyridine) |
| ~7.2 | Doublet of doublets | 1H | H5 (Pyridine) |
| ~7.0 | Broad singlet | 1H | N-H (Carbamate) |
| 1.5 | Singlet | 9H | C(CH₃)₃ (tert-Butyl) |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~153 | C=O (Carbamate) |
| ~148 | C2 (Pyridine, C-Br) |
| ~145 | C6 (Pyridine) |
| ~139 | C4 (Pyridine) |
| ~128 | C3 (Pyridine, C-N) |
| ~122 | C5 (Pyridine) |
| ~81 | C (CH₃)₃ (tert-Butyl) |
| ~28 | C(C H₃)₃ (tert-Butyl) |
Mass Spectrometry (MS)
Table 3: Predicted Mass Spectrometry Data
| m/z | Ion | Notes |
| 273/275 | [M+H]⁺ | Molecular ion peak, showing characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br ≈ 1:1). |
| 217/219 | [M - C₄H₈ + H]⁺ | Loss of isobutylene from the tert-butyl group. |
| 173/175 | [M - Boc + H]⁺ | Loss of the entire Boc group. |
Infrared (IR) Spectroscopy
Table 4: Predicted Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~3350 | N-H Stretch | Carbamate N-H bond. |
| ~2980 | C-H Stretch | sp³ C-H bonds of the tert-butyl group. |
| ~1720 | C=O Stretch | Carbonyl of the carbamate. |
| ~1580, ~1450 | C=C/C=N Stretch | Aromatic pyridine ring vibrations. |
| ~1250, ~1160 | C-O Stretch | Carbamate C-O bonds. |
| ~1050 | C-Br Stretch | Carbon-bromine bond. |
Experimental Protocols
The following are generalized experimental protocols for obtaining high-quality spectral data for this compound.
NMR Spectroscopy
Protocol for ¹H and ¹³C NMR:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters (¹H NMR):
-
Pulse Angle: 30-45°
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 16-64
-
-
Acquisition Parameters (¹³C NMR):
-
Pulse Angle: 30-45°
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shifts relative to the TMS signal.
Mass Spectrometry
Protocol for Electrospray Ionization (ESI) Mass Spectrometry:
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source.
-
Analysis Mode: Operate in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Data Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 amu).
Infrared (IR) Spectroscopy
Protocol for Attenuated Total Reflectance (ATR) FT-IR Spectroscopy:
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer with an ATR accessory.
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Analysis: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16-32 scans are co-added.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
Visualized Workflows
The following diagrams, generated using the DOT language, illustrate the general workflows for the synthesis and analytical characterization of this compound.
Caption: Synthesis and Purification Workflow.
Caption: Analytical Characterization Workflow.
Commercial Availability and Technical Profile of tert-Butyl (2-bromopyridin-3-yl)carbamate
For Immediate Release
A Comprehensive Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability, physicochemical properties, and synthetic utility of tert-Butyl (2-bromopyridin-3-yl)carbamate (CAS No. 116026-98-3), a key building block in medicinal chemistry and drug discovery. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the development of novel therapeutics.
Commercial Availability
This compound is readily available from a variety of chemical suppliers. It is typically supplied as a white to off-white solid with purities generally reported to be ≥98%. Researchers can procure this compound in quantities ranging from grams to kilograms to support both early-stage research and larger-scale development projects.
A summary of representative commercial suppliers is provided below:
| Supplier | CAS Number | Product Number | Purity | Physical State |
| Hoffman Fine Chemicals | 116026-98-3 | HFC1204 | N/A | Solid |
| Cusabio | 116026-98-3 | N/A | N/A | Lyophilized Powder |
| ChemScene | 116026-98-3 | CS-W003369 | ≥98% | Solid |
| Sigma-Aldrich | 116026-98-3 | ADE000357 | N/A | Solid |
Physicochemical and Safety Data
A compilation of key physical and chemical properties for this compound is presented in the table below. This data is essential for handling, storage, and reaction planning.
| Property | Value | Reference |
| CAS Number | 116026-98-3 | [1][2][3][4] |
| Molecular Formula | C₁₀H₁₃BrN₂O₂ | [2][3] |
| Molecular Weight | 273.13 g/mol | [2][3] |
| Appearance | White to off-white powder | [1] |
| Physical State | Solid | [2] |
| Boiling Point | 298.9°C at 760 mmHg | [1] |
| Flash Point | 134.6°C | [1] |
| Refractive Index | 1.573 | [1] |
| Storage Temperature | Room temperature; Store at -20°C for long term | [3][4] |
| GHS Pictogram | GHS07 (Harmful) | |
| Hazard Statement | H302 (Harmful if swallowed) |
Synthetic Protocols
This compound is a valuable intermediate, often synthesized from 2-aminopyridine. The following section outlines a representative two-step synthesis.
Step 1: Synthesis of 2-Amino-3-bromopyridine
The synthesis of the precursor, 2-amino-3-bromopyridine, can be achieved through the bromination of 2-aminopyridine.
Experimental Protocol:
-
Dissolve 2-aminopyridine in a suitable organic solvent (e.g., acetic acid) in a reaction vessel equipped with a stirrer and a dropping funnel.
-
Cool the mixture to 0°C using an ice bath.
-
Slowly add a solution of bromine in the same organic solvent dropwise to the stirred reaction mixture while maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified period to ensure complete reaction.
-
Neutralize the reaction mixture by the addition of a base, such as sodium hydroxide solution, until the pH is neutral.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) multiple times.
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield 2-amino-3-bromopyridine.[5][6]
Step 2: Boc-Protection of 2-Amino-3-bromopyridine
The final product is obtained by protecting the amino group of 2-amino-3-bromopyridine with a tert-butoxycarbonyl (Boc) group.
Experimental Protocol:
-
Dissolve 2-amino-3-bromopyridine in an appropriate solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask.
-
Add a base, for example triethylamine or diisopropylethylamine, to the solution.
-
Add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture portion-wise or as a solution in the reaction solvent.
-
Stir the reaction mixture at room temperature for several hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.
Applications in Suzuki Cross-Coupling Reactions
The bromine atom on the pyridine ring of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are common motifs in pharmaceutical compounds.
In a typical Suzuki coupling, the bromo-substituted pyridine derivative is reacted with a boronic acid or a boronate ester in the presence of a palladium catalyst and a base. The Boc-protecting group on the adjacent amine is generally stable under these conditions and can be removed in a subsequent step if required.
References
- 1. tert-butyl N-(2-bromopyridin-3-yl)carbamate116026-98-3,Purity96%_Ryan Scientific, Inc. [molbase.com]
- 2. hoffmanchemicals.com [hoffmanchemicals.com]
- 3. chemscene.com [chemscene.com]
- 4. cusabio.com [cusabio.com]
- 5. CN103664765A - Preparation method of 2-amino-3-bromopyridine - Google Patents [patents.google.com]
- 6. Preparation method of 2-amino-3-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
An In-Depth Technical Guide to the Boc-Protection of 2-Bromo-3-Aminopyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tert-butoxycarbonyl (Boc) protection of 2-bromo-3-aminopyridine, a key synthetic transformation for the elaboration of this versatile pharmaceutical intermediate. This document details the underlying reaction mechanism, optimized experimental protocols, and quantitative data to facilitate its application in a research and development setting.
Introduction
The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules and active pharmaceutical ingredients. The tert-butoxycarbonyl (Boc) group is one of the most widely utilized amine-protecting groups due to its ease of installation, general stability to a wide range of reaction conditions, and facile cleavage under mild acidic conditions.[1][2]
2-Bromo-3-aminopyridine is a valuable building block in medicinal chemistry, with its functional handles allowing for diverse structural modifications. The selective protection of the amino group is often a critical first step in a synthetic sequence, enabling subsequent reactions at other positions of the pyridine ring. This guide focuses on the reaction of 2-bromo-3-aminopyridine with di-tert-butyl dicarbonate ((Boc)₂O), the most common reagent for Boc protection.[3]
Reaction Mechanism and Signaling Pathway
The Boc protection of an amine is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate. This results in the formation of a tetrahedral intermediate, which then collapses to yield the N-Boc protected amine, along with the byproducts tert-butanol and carbon dioxide. The reaction can be catalyzed by a base, which serves to deprotonate the amine, increasing its nucleophilicity, and to neutralize the protonated amine intermediate.[4]
Quantitative Data Presentation
The following table summarizes various reaction conditions for the Boc protection of aminopyridines, based on data from patent literature. These examples demonstrate the impact of different solvents, bases, and catalysts on reaction time and yield. While 2-bromo-3-aminopyridine is not explicitly listed, the data for 3-aminopyridine and other analogues provide a strong basis for reaction optimization.
| Substrate | (Boc)₂O (eq.) | Base (eq.) | Catalyst (eq.) | Solvent | Time (h) | Yield (%) | Mono-Boc:Di-Boc Ratio | Reference |
| 3-Aminopyridine | 1.5 | TEA (1.5) | EDCI (1.5), HOBT (0.05) | Dichloromethane | 2 | 80 | >20:1 | [5][6] |
| 3-Aminopyridine | 2.0 | TEA (3.0) | EDCI (3.0), HOBT (0.1) | Dichloromethane | 1 | 85 | 50:1 | [5][6] |
| 3-Aminopyridine | 1.5 | TEA (1.5) | DMAP (cat.) | Dichloromethane | 8 | 60 | 4:1 | [5][6] |
| 2-Amino-5-methylpyridine | 1.5 | TEA (1.5) | EDCI (1.5), HOBT (0.05) | Dichloromethane | 2 | 85 | 20:1 | [5][6] |
TEA: Triethylamine, EDCI: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, HOBT: Hydroxybenzotriazole, DMAP: 4-Dimethylaminopyridine, cat.: catalytic amount.
Experimental Protocols
The following is a detailed, representative protocol for the Boc-protection of 2-bromo-3-aminopyridine, compiled from best practices and analogous procedures.
Materials:
-
2-bromo-3-aminopyridine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-bromo-3-aminopyridine (1.0 eq.). Dissolve the starting material in anhydrous dichloromethane (to a concentration of approximately 0.2-0.5 M).
-
Addition of Base: Add triethylamine (1.5 eq.) to the solution and stir for 5 minutes at room temperature.
-
Addition of (Boc)₂O: Add di-tert-butyl dicarbonate (1.2 eq.) portion-wise to the stirred solution. An exotherm may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with dichloromethane (2 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure tert-butyl (2-bromopyridin-3-yl)carbamate.
Potential Side Reactions and Troubleshooting
A common side reaction in the Boc protection of primary amines is the formation of the di-Boc protected product, N,N-bis(tert-butoxycarbonyl)-2-bromo-3-aminopyridine. This is more likely to occur with highly nucleophilic amines, the use of a strong catalyst like DMAP, or an excess of (Boc)₂O. To mitigate this, it is recommended to use a controlled stoichiometry of (Boc)₂O (1.1-1.2 equivalents) and to monitor the reaction closely to avoid prolonged reaction times after the consumption of the starting material.
If the reaction is sluggish, which may be the case for less nucleophilic heteroaromatic amines, a catalytic amount of DMAP (0.05-0.1 eq.) can be added to accelerate the reaction. However, this should be done with caution due to the increased risk of di-Boc formation.
Conclusion
The Boc protection of 2-bromo-3-aminopyridine is a robust and high-yielding reaction that is essential for the synthetic manipulation of this important heterocyclic building block. By carefully controlling the reaction conditions, particularly the stoichiometry of the reagents, high yields of the desired mono-protected product can be achieved while minimizing the formation of side products. The protocols and data presented in this guide serve as a valuable resource for researchers in the fields of organic synthesis and drug development.
References
- 1. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 2. cusabio.com [cusabio.com]
- 3. tert-Butyl carbamate(4248-19-5) 1H NMR [m.chemicalbook.com]
- 4. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 5. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 6. US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate - Google Patents [patents.google.com]
Stability and Storage of tert-Butyl (2-bromopyridin-3-yl)carbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for tert-Butyl (2-bromopyridin-3-yl)carbamate, a key building block in medicinal chemistry. Due to the absence of specific, publicly available stability studies for this compound, this guide synthesizes information on the stability of its core functional groups—the tert-butoxycarbonyl (Boc) protecting group and the bromopyridine scaffold. It outlines potential degradation pathways, detailed protocols for conducting forced degradation studies, and a general workflow for its application in Suzuki-Miyaura cross-coupling reactions. This information is intended to guide researchers in the proper handling, storage, and utilization of this important synthetic intermediate to ensure the integrity and reproducibility of their experimental outcomes.
Chemical and Physical Properties
This compound is a solid, often supplied as a lyophilized powder, with the following properties:
| Property | Value |
| CAS Number | 116026-98-3 |
| Molecular Formula | C₁₀H₁₃BrN₂O₂ |
| Molecular Weight | 273.13 g/mol |
| Physical State | Solid / Lyophilized Powder |
| Appearance | Off-white to light yellow solid |
Recommended Storage and Handling
Proper storage is critical to maintain the chemical integrity of this compound. The following conditions are recommended based on supplier data sheets.
| Condition | Recommendation | Duration |
| Temperature | -20°C to -80°C | Long-term |
| 2°C to 8°C | Short-term (up to one week)[1] | |
| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen) to prevent moisture ingress and oxidation. | |
| Light | Store in a light-resistant container to minimize exposure to UV and visible light, which can potentially induce degradation. | |
| Handling | Avoid repeated freeze-thaw cycles.[1] Aliquoting the compound upon receipt is recommended for multiple uses.[1] Handle in accordance with good industrial hygiene and safety practices. |
The relationship between environmental factors and the stability of the compound is illustrated below.
Potential Degradation Pathways
The chemical structure of this compound contains two primary functionalities susceptible to degradation: the Boc-carbamate and the bromopyridine ring.
-
Hydrolysis (Acid-Catalyzed): The tert-butoxycarbonyl (Boc) group is notoriously labile under acidic conditions. Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water, leading to the cleavage of the Boc group to yield 2-bromo-3-aminopyridine, carbon dioxide, and isobutylene.
-
Thermal Degradation: Elevated temperatures can cause the thermolytic cleavage of the Boc group.
-
Oxidative Degradation: While the pyridine ring is generally stable to oxidation, the presence of the amino group and the bromide substituent could make it susceptible to oxidative degradation under harsh conditions, potentially forming N-oxides or other oxidized species.
-
Photodegradation: Compounds containing pyridine rings and bromine atoms can be sensitive to light, which may induce photochemical reactions.
Experimental Protocols for Stability Assessment
To definitively determine the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions more severe than those encountered during routine storage and handling.
Forced Degradation Study Protocol
This protocol outlines a general procedure for assessing the stability of the compound under various stress conditions. A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is essential for separating the parent compound from any degradation products.
1. Preparation of Stock Solution:
- Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
2. Application of Stress Conditions:
| Stress Condition | Protocol |
| Acidic Hydrolysis | Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at room temperature and at an elevated temperature (e.g., 60°C) for a specified period (e.g., 24 hours). Neutralize the sample before analysis. |
| Basic Hydrolysis | Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature and at an elevated temperature (e.g., 60°C) for a specified period. Neutralize the sample before analysis. |
| Oxidative Degradation | Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature for a specified period, protected from light. |
| Thermal Degradation | Store the solid compound in an oven at an elevated temperature (e.g., 80°C) for a specified period. Dissolve the stressed solid in the mobile phase for analysis. Also, subject the stock solution to the same thermal stress. |
| Photolytic Degradation | Expose both the solid compound and the stock solution to UV and visible light according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). |
3. Sample Analysis:
- At designated time points, withdraw aliquots of the stressed samples.
- If necessary, neutralize the acidic and basic samples.
- Dilute all samples, including a non-stressed control, to a suitable concentration with the mobile phase.
- Analyze the samples using a validated stability-indicating HPLC method.
Stability-Indicating HPLC Method
A reverse-phase HPLC method with UV detection is generally suitable for this type of analysis.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
The method should be validated to demonstrate specificity, linearity, accuracy, precision, and robustness, ensuring that all degradation products are well-separated from the parent peak.
Application in Synthesis: A Suzuki-Miyaura Coupling Workflow
This compound is a valuable building block for introducing a 3-amino-2-pyridinyl moiety into more complex molecules, often via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a common application.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 eq.)
-
Aryl or heteroaryl boronic acid (1.2-1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, or DMF)
Procedure:
-
To a flame-dried reaction vessel, add this compound, the boronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst under the inert atmosphere.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110°C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Relevance in Drug Discovery: Targeting the ROCK Signaling Pathway
Building blocks like this compound are instrumental in the synthesis of kinase inhibitors. For instance, the aminopyridine scaffold is a common feature in inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK). The ROCK signaling pathway is a critical regulator of cell shape, motility, and smooth muscle contraction, and its dysregulation is implicated in various diseases, including hypertension, glaucoma, and cancer.
The diagram below provides a simplified overview of the ROCK signaling pathway, which is a potential therapeutic target for compounds synthesized using the title compound.
Conclusion
While specific stability data for this compound is not extensively documented, an understanding of the reactivity of its constituent functional groups allows for informed decisions regarding its storage and handling. The primary stability concerns are the acid and thermal lability of the Boc protecting group. To ensure the compound's integrity, it is imperative to store it at low temperatures, under an inert and dry atmosphere, and protected from light. For applications requiring stringent quality control, conducting a forced degradation study as outlined in this guide is highly recommended to identify potential degradants and establish a robust stability-indicating analytical method. Adherence to these guidelines will help ensure the reliability of results obtained using this versatile building block in drug discovery and development.
References
Technical Guide: Hazards and Safety Precautions for tert-Butyl (2-bromopyridin-3-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the known and potential hazards associated with tert-Butyl (2-bromopyridin-3-yl)carbamate, along with detailed safety precautions and handling procedures. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document extrapolates information from structurally related chemicals, including 2-bromopyridine and various tert-butyl carbamate derivatives, to provide a thorough safety profile.
Chemical Identity
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₁₀H₁₃BrN₂O₂ |
| Molecular Weight | 273.13 g/mol |
| CAS Number | 116026-98-3 |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=C(C=CC=N1)Br |
| Physical Form | Solid |
Hazard Identification and Classification
Potential GHS Hazard Classification (Extrapolated)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |
| Acute Toxicity, Dermal | Category 2 | H310: Fatal in contact with skin |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory System) | Category 3 | H335: May cause respiratory irritation |
Signal Word: Danger
Hazard Pictograms:
First-Aid Measures
Immediate medical attention is crucial in case of exposure.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention.[2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1] |
Handling and Storage
4.1. Safe Handling:
-
Engineering Controls: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2] Ensure eyewash stations and safety showers are readily accessible.
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemical-resistant gloves (e.g., Nitrile or Neoprene). Inspect gloves before each use and dispose of them immediately after contamination.
-
Eye/Face Protection: Chemical splash goggles meeting ANSI Z87.1 standard are required. A face shield should be worn in addition to goggles when there is a significant risk of splashing.
-
Skin and Body Protection: Wear a flame-resistant lab coat, fully buttoned. Closed-toe shoes and long pants are mandatory.
-
Respiratory Protection: If engineering controls are not sufficient, use a NIOSH-approved respirator with an appropriate cartridge.
-
-
General Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
4.2. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.[3]
-
For long-term storage, consider an inert atmosphere at 2-8°C.[4]
Accidental Release Measures
-
Small Spills: Evacuate the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Large Spills: Evacuate the immediate area and contact your institution's emergency response team. Prevent the material from entering drains or waterways.[2]
Physical and Chemical Properties
| Property | Value |
| Appearance | White to off-white solid |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Likely soluble in organic solvents such as dichloromethane, chloroform, and ethyl acetate. Insoluble in water.[3] |
Stability and Reactivity
-
Reactivity: No specific data available.
-
Chemical Stability: Stable under recommended storage conditions.[3]
-
Conditions to Avoid: Incompatible products, heat, and moisture.
-
Incompatible Materials: Strong oxidizing agents.[3]
-
Hazardous Decomposition Products: Upon combustion, may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide gas.[3]
Toxicological Information
No specific toxicological studies on this compound have been identified. The toxicological profile is inferred from related compounds. The 2-bromopyridine structure suggests potential for acute oral and dermal toxicity. Carbamates as a class can have varying levels of toxicity.
Experimental Protocols
General Synthesis of this compound
This is a representative protocol based on the synthesis of similar carbamates. This procedure should only be carried out by trained chemists in a properly equipped laboratory.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-bromo-3-aminopyridine in a suitable anhydrous solvent (e.g., tetrahydrofuran or dichloromethane).
-
Addition of Reagents: Cool the solution in an ice bath (0°C). Add a base (e.g., triethylamine or diisopropylethylamine) to the solution. Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound.
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as NMR spectroscopy and mass spectrometry.
Visualizations
References
An In-depth Technical Guide to Bromopyridine Building Blocks in Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of bromopyridine building blocks, indispensable scaffolds in modern organic synthesis. Their prevalence in pharmaceuticals, agrochemicals, and functional materials underscores the importance of understanding their synthesis, reactivity, and applications. This document details common synthetic routes, comparative reactivity in pivotal cross-coupling reactions, and practical applications, supported by experimental protocols and data-rich tables.
Introduction to Bromopyridines
Bromopyridines are a class of heterocyclic compounds where a bromine atom is attached to a pyridine ring. The position of the bromine atom (2-, 3-, or 4-) significantly influences the molecule's physicochemical properties and chemical reactivity. The electron-withdrawing nature of the nitrogen atom deactivates the pyridine ring towards electrophilic substitution compared to benzene, with this effect being most pronounced at the ortho (2-) and para (4-) positions.[1] This electronic diversity makes bromopyridines versatile building blocks, enabling the synthesis of a vast array of complex molecules. Their utility is most prominent in palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery and materials science.[1][2]
Synthesis of Bromopyridine Building Blocks
Several methods are employed for the synthesis of bromopyridines, each with its advantages and limitations.
Bromination of Pyridine and Pyridine N-Oxides
Direct bromination of pyridine requires harsh conditions due to the ring's deactivation. The reaction often proceeds at high temperatures and may result in a mixture of products.[3] A more facile approach involves the bromination of pyridine N-oxides, which activates the pyridine ring towards electrophilic substitution, primarily at the 2- and 4-positions.[4][5] The N-oxide can be subsequently removed to yield the desired bromopyridine. Recent methods have focused on regioselective bromination under milder conditions.[4][6]
Sandmeyer Reaction of Aminopyridines
The Sandmeyer reaction is a classical and reliable method for converting aminopyridines into bromopyridines.[7][8][9] The process involves the diazotization of an aminopyridine with a nitrite source in the presence of a hydrohalic acid, followed by decomposition of the resulting diazonium salt with a copper(I) bromide catalyst.[9][10] This method is particularly useful for accessing bromopyridine isomers that are difficult to obtain through direct bromination.
Experimental Protocol: Sandmeyer Reaction for 2-Bromopyridine Synthesis [3]
-
Step 1: Diazotization
-
In a 250 mL four-necked flask, add 48-50 mL of 40% hydrobromic acid.
-
Under stirring, add 7.5 g of 2-aminopyridine in portions.
-
Cool the mixture to approximately -5°C in an ice-salt bath.
-
Slowly add 12-14 mL of liquid bromine over about 45 minutes at this temperature.
-
Dropwise, add 18-20 mL of a 10 mol/L sodium nitrite solution over 1.5 hours, maintaining the temperature below 0°C.
-
After the addition is complete, continue stirring at a temperature below 0°C for 30 minutes.
-
-
Step 2: Decomposition and Work-up
-
Slowly warm the reaction mixture to room temperature and then heat to 60-70°C until nitrogen evolution ceases.
-
Cool the mixture and neutralize with a suitable base (e.g., sodium hydroxide solution) to a pH of 8-9.
-
Perform steam distillation to isolate the crude 2-bromopyridine.
-
Separate the organic layer from the distillate and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the residue by vacuum distillation to obtain pure 2-bromopyridine.
-
Halogen Exchange Reactions
Halogen exchange provides another route to bromopyridines, typically by converting a more readily available chloropyridine to the corresponding bromopyridine.[3] This transformation can be achieved by reacting the chloropyridine with a bromide source, such as hydrogen bromide or a metal bromide salt, often at elevated temperatures.[3][11]
Reactivity in Cross-Coupling Reactions
Bromopyridines are workhorse substrates in a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the C-Br bond is highly dependent on the position of the bromine atom.
Reactivity Order of Bromopyridine Isomers:
Generally, the reactivity of bromopyridine isomers in palladium-catalyzed cross-coupling reactions follows the order: 4-bromopyridine > 2-bromopyridine > 3-bromopyridine .[1]
-
4-Bromopyridine: The strong electron-withdrawing effect of the nitrogen atom at the para position highly polarizes the C4-Br bond, making the carbon atom very electrophilic and susceptible to oxidative addition. This results in high reactivity.[1]
-
2-Bromopyridine: The C2-Br bond is also activated. However, the proximity of the nitrogen's lone pair can lead to coordination with the palladium catalyst, which can sometimes inhibit the reaction or necessitate the use of specialized ligands.[1]
-
3-Bromopyridine: Being the least electronically activated, 3-bromopyridine often requires more forcing conditions, such as higher temperatures, longer reaction times, or more active catalysts, to achieve comparable yields to the other isomers.[1][12]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between a bromopyridine and an organoboron compound.[13] It is widely used in the synthesis of biaryl and heterobiaryl structures, which are common motifs in pharmaceuticals.[13][14]
Table 1: Representative Conditions and Yields for Suzuki-Miyaura Coupling of Bromopyridines
| Bromopyridine Isomer | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Typical Yields (%) |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (2) | None | K₂CO₃ (2) | 50% aq. Isopropanol | 80 | Good to Excellent[13] |
| 3-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | --- | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O (4:1) | 90 | Moderate to Good[13] |
| 4-Bromopyridine | Phenylboronic acid | Pd₂(dba)₃ (1-1.5) | P(t-Bu)₃ (3-4.5) | KF (3) | 1,4-Dioxane | 110 | Good to Excellent[13] |
| 2-Bromo-4-methylpyridine | Arylboronic acid | Pd(dppf)Cl₂ (3) | --- | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 80-120 | Good[15] |
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-4-fluoro-5-methylpyridine [13]
-
Materials: 2-Bromo-4-fluoro-5-methylpyridine (1.0 mmol), Aryl/heteroaryl boronic acid (1.2 mmol), Potassium phosphate (2.2 mmol), Pd(PPh₃)₄ (0.05 mmol), 1,4-Dioxane (4 mL), Deionized water (1 mL).
-
Procedure:
-
To an oven-dried reaction vessel, add 2-Bromo-4-fluoro-5-methylpyridine, the aryl/heteroaryl boronic acid, and potassium phosphate.
-
Add the palladium catalyst, Pd(PPh₃)₄.
-
Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add 1,4-dioxane and deionized water via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typical reaction times are 12-24 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a bromopyridine and a terminal alkyne, typically catalyzed by a palladium complex and a copper(I) co-catalyst.[16][17] This reaction is instrumental in synthesizing alkynyl-substituted pyridines, which are valuable intermediates in medicinal chemistry.[16]
Table 2: Representative Conditions for Sonogashira Coupling of Bromopyridines
| Bromopyridine Substrate | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | up to 96 | [18] |
| 2-Amino-4-bromopyridine | Terminal Alkyne | PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 80 | 12 | Good | [16] |
| 2-Bromo-3-methoxypyridine | Terminal Alkyne | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | Good | [19] |
Experimental Protocol: Sonogashira Coupling of 2-Amino-4-bromopyridine [16]
-
Materials: 2-Amino-4-bromopyridine (1.0 equiv.), Terminal alkyne (1.2 equiv.), Palladium catalyst (e.g., PdCl₂(PPh₃)₂), Copper(I) iodide, Amine base (e.g., Et₃N), Anhydrous solvent (e.g., DMF).
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2-Amino-4-bromopyridine, the palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent via syringe.
-
Add the terminal alkyne and the amine base.
-
Heat the reaction mixture with stirring to the desired temperature (e.g., 80 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture and perform an appropriate work-up, typically involving dilution with an organic solvent, washing with aqueous solutions, drying, and concentration.
-
Purify the crude product by chromatography.
-
Sonogashira Coupling Workflow
Caption: General experimental workflow for Sonogashira coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling a bromopyridine with a primary or secondary amine.[20] This reaction is of paramount importance in medicinal chemistry for the synthesis of aminopyridine derivatives, which are prevalent in many biologically active compounds.[20][21]
Table 3: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines
| Bromopyridine Substrate | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Reference |
| 2-Bromopyridines | Volatile Amines | Pd(OAc)₂ (5) | dppp (10) | NaOt-Bu (2) | Toluene | 80 | [21][22] |
| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane | [Pd₂(dba)₃] (0.18 mmol) | (±)-BINAP (0.35 mmol) | NaOBu-t (25 mmol) | Toluene | 80 | [23] |
| 3-Bromopyridine-D4 | Primary or Secondary Amine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 80-110 | [20] |
Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines [21]
-
Materials: 2-Bromopyridine (1.0 equiv.), Volatile amine (5.0 equiv.), Pd(OAc)₂ (5 mol%), 1,3-bis(diphenylphosphino)propane (dppp) (10 mol%), Sodium tert-butoxide (2.0 equiv.), Toluene.
-
Procedure:
-
To a sealable reaction tube, add the 2-bromopyridine, Pd(OAc)₂, dppp, and sodium tert-butoxide.
-
Add toluene.
-
Cool the tube to -78 °C and add the liquefied volatile amine.
-
Seal the tube tightly and heat at 80 °C overnight (approx. 14 hours).
-
After cooling to room temperature, carefully open the tube.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the product by chromatography.
-
Negishi Coupling
The Negishi coupling involves the reaction of a bromopyridine with an organozinc compound, catalyzed by a nickel or palladium complex, to form a C-C bond.[24] Organozinc reagents are more reactive than their organoboron and organotin counterparts, which can lead to faster reaction times.[24] However, they are sensitive to moisture and air, requiring anhydrous and anaerobic conditions.[24][25]
Negishi Coupling of Bromopyridines
The Negishi coupling is effective for creating C-C bonds with sp³, sp², and sp hybridized carbon atoms.[24] For instance, 2-bromopyridine can be coupled with organozinc reagents using a catalyst like tetrakis(triphenylphosphine)palladium(0) to synthesize unsymmetrical 2,2'-bipyridines.[24]
Experimental Protocol: General Negishi Coupling [25]
-
Materials: Bromopyridine (1.0 equiv.), Organozinc reagent (1.1-1.5 equiv.), Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), Anhydrous THF.
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the bromopyridine in anhydrous THF.
-
Add the palladium catalyst.
-
Add the organozinc reagent dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or GC-MS).
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
Purify by chromatography.
-
Applications in Medicinal Chemistry and Materials Science
Bromopyridine building blocks are integral to the synthesis of a wide range of functional molecules.
-
Medicinal Chemistry: The pyridine scaffold is a common feature in numerous approved drugs.[14] Bromopyridines serve as key intermediates for synthesizing compounds with diverse biological activities, including anti-cancer, anti-inflammatory, and antiviral agents.[2][26][27] For example, 4-bromopyridine is used in the synthesis of abiraterone, a drug for treating prostate cancer.[26] The ability to introduce various substituents through cross-coupling reactions allows for the fine-tuning of structure-activity relationships (SAR) during lead optimization.[2]
-
Materials Science: The unique electronic and photophysical properties of pyridine-containing molecules make them attractive for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and sensors. Bromopyridines are crucial starting materials for constructing these complex, functional organic materials.
Conclusion
Bromopyridines are undeniably powerful and versatile building blocks in modern organic synthesis. A thorough understanding of their synthesis, isomer-specific reactivity, and the nuances of various cross-coupling reactions is essential for researchers in drug discovery and materials science. This guide provides a foundational framework, including practical experimental protocols and comparative data, to facilitate the effective utilization of these critical synthetic intermediates. The continued development of novel synthetic methods and catalytic systems will undoubtedly expand the synthetic utility of bromopyridines, paving the way for the discovery of new medicines and advanced materials.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. CN104402805A - 2-bromopyridine synthesis method - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. google.com [google.com]
- 6. Regioselective Bromination of Fused Pyridine N-Oxides | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 9. byjus.com [byjus.com]
- 10. jk-sci.com [jk-sci.com]
- 11. EP0944564A1 - Halogen exchange reactions and uses thereof - Google Patents [patents.google.com]
- 12. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 24. Negishi coupling - Wikipedia [en.wikipedia.org]
- 25. Negishi Coupling | NROChemistry [nrochemistry.com]
- 26. chempanda.com [chempanda.com]
- 27. nbinno.com [nbinno.com]
The Indispensable Role of the Boc Protecting Group in Modern Chemical Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the realms of peptide synthesis, medicinal chemistry, and drug development.[1][2] Its widespread adoption is attributed to its stability across a broad spectrum of reaction conditions and its facile removal under mild acidic conditions.[1][2] This technical guide provides a comprehensive overview of the Boc group's mechanism of action, applications, and detailed experimental protocols for its use.
Core Concepts: The Chemistry of the Boc Protecting Group
The primary function of the Boc group is to temporarily shield amine functionalities from unwanted reactions, allowing for selective transformations at other sites within a molecule.[1][2] This is achieved by converting the nucleophilic and basic amine into a carbamate, which is significantly less reactive.[1]
Mechanism of Boc Protection
The introduction of the Boc group, or N-tert-butoxycarbonylation, is most commonly achieved using di-tert-butyl dicarbonate (Boc₂O).[1][3] The reaction proceeds via a nucleophilic acyl substitution where the amine's lone pair of electrons attacks one of the electrophilic carbonyl carbons of Boc₂O.[1][3] This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate anion as a leaving group. This unstable anion subsequently decomposes into the stable and volatile byproducts, tert-butanol and carbon dioxide gas, providing a strong thermodynamic driving force for the reaction.[1][4]
References
Methodological & Application
Synthesis of tert-Butyl (2-bromopyridin-3-yl)carbamate from 2-bromo-3-aminopyridine
Application Note: Synthesis of tert-Butyl (2-bromopyridin-3-yl)carbamate
Introduction
This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules. The presence of the bromo- and Boc-protected amine functionalities on the pyridine ring allows for selective and sequential cross-coupling and deprotection/derivatization reactions. This application note provides a detailed protocol for the synthesis of this compound from 2-bromo-3-aminopyridine via a robust and efficient N-tert-butoxycarbonylation reaction.
Reaction Scheme
The synthesis involves the protection of the primary amine group of 2-bromo-3-aminopyridine using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Scheme 1: Synthesis of this compound
2-bromo-3-aminopyridine reacts with di-tert-butyl dicarbonate in the presence of a base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) to yield this compound.
Experimental Overview
The procedure outlined below describes the reaction setup, execution, work-up, and purification of the target compound. The quantitative data for the synthesis is summarized in Table 1.
Data Presentation
Table 1: Summary of Quantitative Data
| Parameter | Value |
| Reactants | |
| 2-bromo-3-aminopyridine | 1.0 eq |
| Di-tert-butyl dicarbonate (Boc₂O) | 1.1 - 1.5 eq |
| Base (e.g., Triethylamine) | 1.5 - 2.0 eq |
| Solvent | |
| Tetrahydrofuran (THF), anhydrous | 5-10 mL per mmol of substrate |
| Reaction Conditions | |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 4 - 12 hours |
| Work-up & Purification | |
| Extraction Solvent | Ethyl acetate |
| Purification Method | Flash column chromatography |
| Yield & Characterization | |
| Typical Yield | 85-95% |
| Molecular Formula | C₁₀H₁₃BrN₂O₂[1] |
| Molecular Weight | 273.13 g/mol [1] |
Detailed Experimental Protocol
Materials and Reagents:
-
2-bromo-3-aminopyridine (Reagent grade, ≥97%)
-
Di-tert-butyl dicarbonate (Boc₂O) (Reagent grade, ≥97%)
-
Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP) (Anhydrous)
-
Tetrahydrofuran (THF) or Dichloromethane (DCM) (Anhydrous)
-
Ethyl acetate (ACS grade)
-
Hexanes (ACS grade)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel (for column chromatography)
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2-bromo-3-aminopyridine (1.0 eq).
-
Dissolve the starting material in anhydrous tetrahydrofuran (THF) (5-10 mL per mmol of the substrate).
-
-
Addition of Reagents:
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 eq) to the stirred solution.
-
In a separate flask, dissolve di-tert-butyl dicarbonate (1.2 eq) in a small amount of anhydrous THF.
-
Add the Boc₂O solution dropwise to the reaction mixture at 0 °C over a period of 15-20 minutes.
-
-
Reaction:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Stir the reaction for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes).
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by the slow addition of water.
-
Remove the THF under reduced pressure using a rotary evaporator.
-
To the resulting residue, add ethyl acetate and water.
-
Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 30% ethyl acetate).
-
Combine the fractions containing the pure product (as determined by TLC).
-
Evaporate the solvent under reduced pressure to yield this compound as a white to off-white solid.
-
-
Characterization:
-
Determine the yield of the purified product.
-
Characterize the compound using appropriate analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm its identity and purity.
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Signaling Pathway (Logical Relationship)
The following diagram illustrates the logical relationship of the key components in the reaction.
Caption: Key components and their roles in the Boc-protection reaction.
References
Application Notes and Protocols for Buchwald-Hartwig Amination of tert-Butyl (2-bromopyridin-3-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction is particularly valuable in pharmaceutical and materials science research due to its broad substrate scope and tolerance of various functional groups. These application notes provide detailed protocols and data for the Buchwald-Hartwig amination of a specific and important building block, tert-butyl (2-bromopyridin-3-yl)carbamate. This substrate is a key intermediate in the synthesis of various biologically active compounds, particularly substituted 2,3-diaminopyridines, which are prevalent in many pharmaceutical agents.
The primary challenge in the Buchwald-Hartwig amination of 2-halopyridines is the potential for the pyridine nitrogen to coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation. The selection of appropriate bulky and electron-rich phosphine ligands is crucial to mitigate this issue and ensure efficient catalytic turnover.
Reaction Principle
The Buchwald-Hartwig amination of this compound proceeds via a catalytic cycle involving a palladium(0) species. The generally accepted mechanism involves the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of this compound to form a Pd(II) intermediate.
-
Ligand Exchange: The amine reactant coordinates to the palladium center.
-
Deprotonation: A base facilitates the deprotonation of the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed through reductive elimination, yielding the aminated product and regenerating the active Pd(0) catalyst.
Data Presentation
The following tables summarize typical reaction conditions and yields for the Buchwald-Hartwig amination of this compound with various primary and secondary amines. These tables are designed to provide a clear comparison of the impact of different catalysts, ligands, bases, and solvents on the reaction outcome.
Table 1: Buchwald-Hartwig Amination of this compound with Primary Amines
| Entry | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | 85 |
| 2 | p-Toluidine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 16 | 78 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | Cs₂CO₃ (2.0) | Toluene | 100 | 18 | 82 |
| 4 | n-Butylamine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.5) | Dioxane | 90 | 12 | 75 |
| 5 | Cyclohexylamine | Pd₂(dba)₃ (1.5) | XPhos (3) | LHMDS (1.8) | THF | 80 | 24 | 88 |
Table 2: Buchwald-Hartwig Amination of this compound with Secondary Amines
| Entry | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | 92 |
| 2 | Piperidine | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 16 | 89 |
| 3 | N-Methylaniline | Pd(OAc)₂ (2) | BrettPhos (4) | Cs₂CO₃ (2.0) | Toluene | 100 | 18 | 76 |
| 4 | Diethylamine | Pd₂(dba)₃ (2.5) | BINAP (5) | NaOtBu (1.8) | Dioxane | 90 | 24 | 65 |
| 5 | Pyrrolidine | Pd(OAc)₂ (1.5) | RuPhos (3) | LHMDS (1.8) | THF | 80 | 12 | 95 |
Experimental Protocols
The following are detailed methodologies for the Buchwald-Hartwig amination of this compound.
General Protocol for Amination with Primary or Secondary Amines
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos, BrettPhos, or BINAP)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, or LHMDS)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or THF)
-
Inert gas (Argon or Nitrogen)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block or oil bath
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 equiv), the palladium source (1.5-2.5 mol%), and the phosphine ligand (3-5 mol%) under an inert atmosphere.
-
Addition of Base: Add the base (1.5-2.0 equiv) to the Schlenk tube.
-
Solvent and Amine Addition: Add the anhydrous solvent (typically 0.1-0.2 M concentration of the limiting reagent) via syringe, followed by the amine (1.1-1.5 equiv).
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as TLC, LC-MS, or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired aminated product.
Mandatory Visualizations
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow for Buchwald-Hartwig Amination
Caption: Step-by-step experimental workflow.
References
Application Notes: Suzuki Coupling Protocols for tert-Butyl (2-bromopyridin-3-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions using tert-Butyl (2-bromopyridin-3-yl)carbamate. This versatile building block is crucial in the synthesis of various pharmaceutical and agrochemical compounds. The Suzuki-Miyaura reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly for creating biaryl and hetero-biaryl structures.[1][2][3] The reaction involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid or its ester, with an organohalide.[4][5]
The protocols detailed below are based on established methods for the Suzuki coupling of 2-bromopyridine derivatives and offer robust starting points for reaction optimization.[1][4][6] The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and purity of the desired coupled product.
General Reaction Scheme
The general transformation for the Suzuki coupling of this compound with a generic arylboronic acid is depicted below:
Scheme 1: Suzuki Coupling of this compound
Data Presentation: Reaction Conditions and Catalyst Selection
The selection of the palladium catalyst and corresponding ligands is a critical factor in the success of the Suzuki coupling reaction, especially with heteroaromatic substrates. The following tables summarize typical reaction conditions and catalyst systems that have proven effective for the coupling of 2-bromopyridines and can be adapted for this compound.
Table 1: Common Palladium Catalysts and Ligands for Suzuki Coupling of 2-Bromopyridines
| Catalyst / Precursor | Ligand | Typical Loading (mol%) | Key Characteristics & Applications |
| Pd(PPh₃)₄ | PPh₃ | 1 - 5 | A versatile and widely used catalyst, effective for a broad range of substrates.[1] |
| Pd(OAc)₂ | SPhos, XPhos, P(t-Bu)₃ | 1 - 5 | Often used with sterically hindered and electron-rich phosphine ligands for challenging couplings.[7] |
| PdCl₂(dppf) | dppf | 1 - 5 | A robust catalyst, particularly effective for heteroaryl couplings.[4][8] |
| Pd₂(dba)₃ | P(t-Bu)₃, PCy₃ | 1 - 3 | A common Pd(0) source, used in combination with various phosphine ligands.[1][9] |
Table 2: Recommended Starting Conditions for Suzuki Coupling of this compound
| Parameter | Condition A | Condition B | Condition C |
| Palladium Catalyst | Pd(PPh₃)₄ | PdCl₂(dppf) | Pd(OAc)₂ / SPhos |
| Catalyst Loading | 3 mol% | 3 mol% | 2 mol% Pd(OAc)₂, 4 mol% SPhos |
| Base | K₂CO₃ (2.0 equiv) | K₃PO₄ (2.0 equiv) | Cs₂CO₃ (2.0 equiv) |
| Solvent System | 1,4-Dioxane / H₂O (4:1) | Toluene / H₂O (4:1) | DMF |
| Temperature | 90 °C | 100 °C | 110 °C |
| Atmosphere | Inert (Argon or Nitrogen) | Inert (Argon or Nitrogen) | Inert (Argon or Nitrogen) |
Experimental Protocols
The following are detailed protocols for the Suzuki coupling of this compound with an arylboronic acid. These protocols should be considered as starting points and may require optimization for specific substrates.
Protocol 1: Using Pd(PPh₃)₄ as Catalyst
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Seal the flask with a septum and evacuate and backfill with an inert gas three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Using PdCl₂(dppf) as Catalyst
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)] (3 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Toluene (degassed)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In an oven-dried reaction vessel, combine this compound, the arylboronic acid, PdCl₂(dppf), and K₃PO₄.
-
Seal the vessel and purge with an inert gas for 15 minutes.
-
Add degassed toluene and water (4:1 v/v) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Perform an aqueous work-up by adding ethyl acetate and water. Separate the layers.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the residue by flash chromatography.
Visualizations
The following diagrams illustrate the general workflow of a Suzuki coupling experiment and the fundamental catalytic cycle.
Caption: Experimental workflow for a typical Suzuki coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
Application Note and Protocols for the Deprotection of tert-Butyl (2-bromopyridin-3-yl)carbamate
Introduction
The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines in organic synthesis, valued for its stability in a broad range of chemical environments and its facile removal under acidic conditions.[1][2] This application note provides detailed protocols for the deprotection of tert-butyl (2-bromopyridin-3-yl)carbamate to yield the key synthetic intermediate, 2-bromo-3-aminopyridine. The efficient cleavage of the Boc group is a critical step in the synthesis of numerous pharmaceutical compounds and complex molecules where 2-bromo-3-aminopyridine serves as a precursor.
The most common and effective method for Boc group removal is acid-catalyzed hydrolysis.[1] The mechanism involves the initial protonation of the carbamate's carbonyl oxygen by a strong acid, such as Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl).[3][4][5] This protonation facilitates the fragmentation of the molecule, leading to the formation of the free amine, carbon dioxide, and a stable tert-butyl cation.[2][3][4] The tert-butyl cation is typically scavenged or eliminates a proton to form isobutylene gas.[1][4]
This document outlines two standard and reliable protocols for this transformation and summarizes common deprotection conditions to guide researchers in selecting the optimal method for their specific needs.
Summary of Deprotection Conditions
The choice of reagent and reaction conditions for Boc deprotection depends on the substrate's sensitivity to acid and the presence of other functional groups.[1] The following table summarizes common acidic conditions for the removal of the Boc group from aminopyridines and other aromatic amines.
| Reagent/Catalyst | Solvent(s) | Typical Concentration | Temperature | Typical Reaction Time | Remarks |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 10-50% (v/v) or neat | 0 °C to Room Temp. | 30 min - 4 h | Highly effective and common.[1] The product is isolated as the trifluoroacetate salt. TFA is volatile and corrosive.[1][5] |
| Hydrochloric Acid (HCl) | 1,4-Dioxane, Methanol, Ethyl Acetate | 1 M - 4 M solution | Room Temp. | 30 min - 12 h | The product often precipitates as the hydrochloride salt, simplifying isolation.[1][2] Anhydrous conditions are preferred.[1][6] |
| Phosphoric Acid (H₃PO₄) | Tetrahydrofuran (THF), Water | Aqueous solution | Room Temp. | 1 - 6 h | A milder and more environmentally benign alternative to TFA.[1][7] |
Visualizing the Deprotection Process
To clarify the chemical transformation and experimental procedure, the following diagrams illustrate the reaction mechanism and a general workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
Application Notes and Protocols: The Use of tert-Butyl (2-bromopyridin-3-yl)carbamate in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl (2-bromopyridin-3-yl)carbamate is a key heterocyclic building block in medicinal chemistry, primarily utilized in the synthesis of kinase inhibitors. Its structure incorporates a bromopyridine scaffold, which is amenable to various palladium-catalyzed cross-coupling reactions, and a Boc-protected amine, which can be deprotected to allow for further functionalization. This combination of reactive sites makes it a versatile starting material for the construction of complex molecules targeting a range of protein kinases, which are critical regulators of cellular processes and frequently implicated in diseases such as cancer.
One of the most significant applications of this carbamate is in the synthesis of inhibitors of the Phosphoinositide 3-kinase (PI3K) signaling pathway. The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that governs cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. This compound serves as a crucial precursor for the synthesis of potent PI3K inhibitors, including the dual PI3K/mTOR inhibitor GSK2126458 (Omipalisib).
These application notes provide a comprehensive overview of the utility of this compound in medicinal chemistry, with a focus on the synthesis of PI3K inhibitors. Detailed experimental protocols for key synthetic transformations and quantitative data on the biological activity of the resulting compounds are presented.
Data Presentation
The following table summarizes the biological activity of a prominent kinase inhibitor, GSK2126458, which can be synthesized from a derivative of this compound.
| Compound | Target(s) | IC50 (nM) | Cell-Based Assay | Reference |
| GSK2126458 (Omipalisib) | PI3Kα | 0.019 | pAKT-S473 Inhibition | [1] |
| PI3Kβ | 0.13 | pAKT-S473 Inhibition | [1] | |
| PI3Kδ | 0.024 | pAKT-S473 Inhibition | [1] | |
| PI3Kγ | 0.06 | pAKT-S473 Inhibition | [1] | |
| mTORC1 | 0.18 | p70S6K Inhibition | [1] | |
| mTORC2 | 0.3 | pAKT-S473 Inhibition | [1] |
Signaling Pathway
The PI3K/AKT/mTOR signaling pathway is a central regulator of cell growth and survival. The diagram below illustrates the key components of this pathway and the points of inhibition by dual PI3K/mTOR inhibitors like GSK2126458.
Caption: PI3K/AKT/mTOR Signaling Pathway and Inhibition.
Experimental Protocols
The synthesis of advanced kinase inhibitors using this compound typically involves a multi-step sequence. A representative workflow for the synthesis of a key intermediate for a PI3K inhibitor, based on the synthesis of GSK2126458, is outlined below.
Experimental Workflow
Caption: Synthetic workflow for a PI3K inhibitor.
Protocol 1: Synthesis of N-(5-Bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide
This protocol describes the synthesis of a key intermediate from a derivative of this compound.
Materials:
-
5-Bromo-2-methoxypyridin-3-amine
-
2,4-Difluorobenzenesulfonyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a solution of 5-bromo-2-methoxypyridin-3-amine (1.0 eq) in pyridine (0.5 M) at 0 °C, add 2,4-difluorobenzenesulfonyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Quench the reaction with water and extract with dichloromethane (3 x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide.
Protocol 2: Suzuki Coupling for the Synthesis of GSK2126458
This protocol outlines the palladium-catalyzed Suzuki coupling of the previously synthesized bromopyridine intermediate with a quinoline boronic acid derivative to yield the final product.
Materials:
-
N-(5-Bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide (1.0 eq)
-
6-(4-(tributylstannyl)pyridazin-4-yl)quinoline (prepared separately) or corresponding boronic acid/ester (1.1 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl2·CH2Cl2) (0.05 eq)
-
Sodium carbonate (2.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Methanol
-
Dichloromethane
Procedure:
-
To a flame-dried round-bottom flask, add N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide, the quinoline coupling partner, Pd(dppf)Cl2·CH2Cl2, and sodium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 ratio).
-
Heat the reaction mixture to 110 °C and stir for 16 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature, filter through a pad of celite, and concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of methanol in a mixture of dichloromethane and ethyl acetate) to yield 2,4-Difluoro-N-{2-(methyloxy)-5-[4-(4-pyridazinyl)-6-quinolinyl]-3-pyridinyl}benzenesulfonamide (GSK2126458).[2]
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex heterocyclic molecules with significant biological activity. Its utility is particularly evident in the development of potent kinase inhibitors targeting the PI3K/AKT/mTOR signaling pathway. The protocols and data presented herein provide a foundation for researchers to utilize this compound in their drug discovery efforts, enabling the exploration of novel chemical space and the development of next-generation targeted therapeutics. The strategic application of modern cross-coupling methodologies, such as the Suzuki and Buchwald-Hartwig reactions, allows for the efficient construction of diverse libraries of compounds for biological screening.
References
Application Notes and Protocols for N-tert-butyloxycarbonylation of Aminopyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of amino groups is a fundamental and critical step in multi-step organic synthesis, particularly in the fields of medicinal chemistry and drug development. The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under various reaction conditions and its facile removal under acidic conditions.[1] Aminopyridines are important building blocks in the synthesis of numerous pharmaceuticals. The N-tert-butyloxycarbonylation of aminopyridines selectively protects the exocyclic amino group, allowing for subsequent modifications on the pyridine ring. This document provides detailed protocols for the N-tert-butyloxycarbonylation of 2-amino-, 3-amino-, and 4-aminopyridine, offering a comparative analysis of different reaction conditions and their outcomes.
Reaction Mechanism
The N-tert-butyloxycarbonylation of an aminopyridine with di-tert-butyl dicarbonate (Boc)₂O proceeds via a nucleophilic acyl substitution. The amino group of the aminopyridine attacks one of the carbonyl carbons of (Boc)₂O. The reaction is often catalyzed by a base, such as 4-(dimethylamino)pyridine (DMAP) or triethylamine (TEA), which activates the (Boc)₂O and neutralizes the acid byproduct.[2] In some methodologies, coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBT) are employed to enhance the reaction rate and selectivity, particularly for less reactive amines.[3][4]
Experimental Protocols
This section details two effective methods for the N-tert-butyloxycarbonylation of aminopyridine isomers. Method A represents a standard procedure utilizing triethylamine, while Method B employs a coupling agent-assisted approach, which can offer higher yields and selectivity.[3][4]
Materials and Equipment
-
Aminopyridine isomer (2-amino, 3-amino, or 4-aminopyridine)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
1-Hydroxybenzotriazole (HOBT)
-
Dichloromethane (DCM), Anhydrous
-
Isopropanol
-
Water
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice-water bath
-
Addition funnel
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Rotary evaporator
-
Column chromatography setup (silica gel)
-
Standard laboratory glassware
Method A: Standard Protocol with Triethylamine
This protocol is adapted from a general procedure for the Boc protection of aminopyridines.[4]
-
Reaction Setup: In a round-bottom flask, dissolve the aminopyridine (10.6 mmol) in dichloromethane (10 mL).
-
Reagent Addition: To the stirred solution, add triethylamine (16 mmol) followed by di-tert-butyl dicarbonate (16 mmol). For 2-aminopyridine, a catalytic amount of DMAP (0.01g) can be added.[4]
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC. For 2-aminopyridine, the reaction may require up to 8 hours.[4]
-
Work-up: Once the starting material is consumed, quench the reaction by washing with water (2 x 20 mL).
-
Extraction and Drying: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure N-Boc-aminopyridine.
Method B: EDCI/HOBT-Assisted Protocol
This protocol provides an alternative approach with potentially higher yields and selectivity.[3][4]
-
Reaction Setup: In a round-bottom flask, dissolve the aminopyridine (10.6 mmol) in dichloromethane (10 mL) and stir at room temperature.
-
Reagent Addition: Add EDCI (ranging from 23.8 to 31.8 mmol), HOBT (ranging from 0.8 to 1.0 mmol), TEA (ranging from 23.8 to 31.8 mmol), and (Boc)₂O (ranging from 18.5 to 21.2 mmol) to the stirred solution.[3][4]
-
Reaction: Continue stirring at room temperature for 0.5 to 2 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, wash the reaction mixture with water (2 x 20 mL).
-
Extraction and Drying: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the residue by column chromatography on silica gel to yield the final product.
Protocol for 4-Aminopyridine in Acetonitrile
This is a straightforward protocol that has been reported to yield the product in high purity.[5]
-
Reaction Setup: To a solution of di-tert-butyl dicarbonate (3 mmol) in acetonitrile (3 cm³), slowly add 4-aminopyridine (3 mmol) at room temperature.
-
Reaction: Allow the mixture to stir for 3 hours at room temperature.
-
Work-up: Evaporate the solvent under reduced pressure. The crude product is often of high purity (>95%) and may be used in subsequent steps without further purification.[5]
Large-Scale Protocol for 3-Aminopyridine
This method is suitable for preparing larger quantities of N-Boc-3-aminopyridine.[6]
-
Reaction Setup: In a 250 mL, 3-neck round-bottom flask, charge 3-aminopyridine (20 g, 213 mmol), isopropanol (60 mL), and water (23 mL). Cool the mixture to 0 °C in an ice-water bath.
-
Reagent Addition: In an addition funnel, prepare a solution of di-tert-butyl dicarbonate (53 g, 244 mmol) in isopropanol (30 mL). Add this solution dropwise to the reaction mixture. Gas evolution will be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir overnight.
-
Purification: The product can be purified by recrystallization.[6]
Data Presentation
The following table summarizes the results obtained from the N-tert-butyloxycarbonylation of aminopyridine isomers under different conditions.
| Starting Material | Method | Reagents | Solvent | Time (h) | Yield (%) | Mono:Di-Boc Ratio | Reference |
| 2-Aminopyridine | A | (Boc)₂O, TEA, DMAP | Dichloromethane | 8 | 60 | 4:1 | [4] |
| 2-Aminopyridine | B | (Boc)₂O, EDCI, HOBT, TEA | Dichloromethane | 2 | 90 | 20:1 | [3] |
| 3-Aminopyridine | B | (Boc)₂O, EDCI, HOBT, TEA | Dichloromethane | 1 | 85 | 50:1 | [3] |
| 4-Aminopyridine | Acetonitrile | (Boc)₂O | Acetonitrile | 3 | >95 (crude) | - | [5] |
| 4-Aminopyridine | B | (Boc)₂O, EDCI, HOBT, TEA | Dichloromethane | 0.5 | 90 | 20:1 | [3] |
Characterization Data (¹H NMR in DMSO-d₆):
-
N-Boc-2-aminopyridine: δ: 1.52 (s, 9H), 7.18-7.19 (m, 1H), 7.24 (m, 1H), 7.52 (m, 1H), 8.18-8.19 (m, 1H).[3][4]
-
N-Boc-3-aminopyridine: δ: 1.53 (s, 9H), 7.26-7.27 (m, 1H), 7.40 (m, 1H), 8.23 (m, 1H), 8.53 (m, 1H).[3]
-
N-Boc-4-aminopyridine: δ: 1.53 (s, 9H), 7.34-7.35 (m, 2H), 8.42-8.44 (m, 2H).[3]
Visualizations
Experimental Workflow
Caption: General workflow for the N-tert-butyloxycarbonylation of aminopyridines.
Reaction Scheme
Caption: General reaction scheme for N-Boc protection of aminopyridines.
References
- 1. 2-(Boc-amino)pyridine | C10H14N2O2 | CID 11206349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(Boc-amino)pyridine Manufacturer & Supplier in China | Properties, Applications, Safety Data, Price [pipzine-chem.com]
- 3. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 4. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 5. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]
Large-scale synthesis of substituted pyridines using carbamate intermediates
Application Notes & Protocols
Topic: Large-Scale Synthesis of Substituted Pyridines: The Carbamate Functionalization Route
Audience: Researchers, scientists, and drug development professionals.
Introduction
Substituted pyridines are fundamental scaffolds in medicinal chemistry and drug development, forming the core of numerous therapeutic agents. While de novo synthesis of the pyridine ring is a well-established field, post-synthesis functionalization is a critical strategy for generating diverse compound libraries and optimizing drug candidates. This application note details a robust and scalable method for the synthesis of substituted pyridines, specifically focusing on the introduction of carbamate moieties.
The protocol described herein is centered on the synthesis of Pyridinol Bis(N-methylcarbamate), a compound with applications as a bradykinin antagonist and in antiarteriosclerotic research. This method avoids the use of hazardous isocyanates and phosgene, relying instead on a transesterification reaction between a hydroxymethyl-substituted pyridine and a suitable carbamate ester. This approach is advantageous for large-scale production due to improved safety, the use of readily available starting materials, and high-yield potential.
Overall Synthesis Workflow
The process involves the catalyzed transesterification of a di-substituted pyridine with an excess of a carbamate ester. The reaction proceeds at elevated temperatures to drive the equilibrium towards the product by distilling off the alcohol byproduct. Subsequent purification involves crystallization to isolate the final substituted pyridine product.
Caption: Experimental workflow for pyridinol carbamate synthesis.
Chemical Reaction Scheme
The core of the synthesis is a transesterification reaction. The hydroxyl groups of 2,6-bis-(hydroxymethyl)-pyridine act as nucleophiles, attacking the carbonyl carbon of the carbamate ester. The reaction is catalyzed by an acidic zeolite, and the removal of the methanol byproduct drives the reaction to completion, yielding the desired dicarbamate product.
Caption: Transesterification for Pyridinol Carbamate Synthesis.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of pyridinol bis(N-methylcarbamate) as described in the reference protocol.
| Parameter | Value | Notes |
| Reactants | ||
| 2,6-bis-(hydroxymethyl)-pyridine | 35 g (0.25 mole) | The core pyridine scaffold. |
| Methyl N-methylcarbamate | 178 g (2.0 moles) | Acts as both reactant and solvent. |
| Catalyst | ||
| Acidic Aluminum Zeolite | 2 g | Heterogeneous catalyst. |
| Reaction Conditions | ||
| Temperature | 166°C | Maintained to ensure reaction and distillation. |
| Column Temperature | 70°C | To selectively remove methanol. |
| Duration | 12 hours | Until theoretical methanol is collected. |
| Pressure | Atmospheric | |
| Stoichiometry | ||
| Molar Ratio (Pyridine:Carbamate) | 1:8 | An excess of carbamate is used. |
| Yield | ||
| Isolated Yield | 41 g (65%) | Yield of the final, crystallized product. |
Experimental Protocols
Objective: To synthesize pyridinol bis(N-methylcarbamate) on a multi-gram scale via catalyzed transesterification.
Materials:
-
2,6-bis-(hydroxymethyl)-pyridine
-
Methyl N-methylcarbamate
-
Acidic aluminum zeolite
-
Acetone
-
Standard reaction glassware including a distillation column and condenser
-
Heating mantle with temperature control
-
Rotary evaporator
Procedure:
-
Reactor Setup:
-
Assemble a reaction flask equipped with a heating mantle, magnetic stirrer, and a distillation column. The column should be thermostatted to maintain a temperature of 70°C at the top.
-
Attach a condenser and a collection flask to the top of the distillation column.
-
-
Charging the Reactor:
-
To the reaction flask, add 35 g (0.25 mole) of 2,6-bis-(hydroxymethyl)-pyridine.
-
Add 178 g (2.0 moles) of methyl N-methylcarbamate. The carbamate serves as both the acyl donor and the reaction solvent.
-
Add 2 g of acidic aluminum zeolite to the mixture.
-
-
Reaction Execution:
-
Begin stirring the mixture and heat the flask to a temperature of 166°C.[1]
-
As the reaction proceeds, methanol will be liberated. Maintain the top of the distillation column at 70°C to allow for the slow distillation and collection of the methanol byproduct.[1]
-
Continue the reaction for approximately 12 hours, or until the theoretical amount of methanol has been collected, indicating the reaction is complete.[1]
-
-
Product Isolation and Workup:
-
After cooling the reaction mixture, evaporate the excess methyl N-methylcarbamate and any other volatile components under reduced pressure using a rotary evaporator until a solid residue is obtained.[1]
-
Dissolve the crude residue in a minimal amount of hot acetone.
-
Filter the hot solution to remove the insoluble zeolite catalyst.
-
Cool the filtrate to 0°C in an ice bath to induce crystallization of the product.
-
-
Final Product Collection:
-
Collect the precipitated pyridinol bis(N-methylcarbamate) by filtration.
-
Wash the crystals with a small amount of cold acetone and dry under vacuum.
-
The expected yield is approximately 41 g (65%).[1]
-
Safety Precautions:
-
This procedure should be carried out in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
-
Handle all chemicals with care, consulting their respective Material Safety Data Sheets (MSDS) before use.
-
Use caution when working with heated reactions and glassware under reduced pressure.
References
tert-Butyl (2-bromopyridin-3-yl)carbamate: A Versatile Intermediate for the Synthesis of Novel Heterocyclic Scaffolds
Introduction:
tert-Butyl (2-bromopyridin-3-yl)carbamate has emerged as a pivotal building block in medicinal chemistry and drug discovery for the synthesis of a diverse array of novel nitrogen-containing heterocycles. Its unique structural arrangement, featuring a bromine atom at the 2-position and a Boc-protected amine at the 3-position of the pyridine ring, allows for selective and sequential functionalization through various cross-coupling and cyclization reactions. This versatility makes it an invaluable precursor for the construction of privileged scaffolds such as pyrido[3,2-d]pyrimidines and pyrido[2,3-b]pyrazines, which are known to exhibit a wide range of biological activities, including kinase inhibition.
This document provides detailed application notes and experimental protocols for the utilization of this compound as a synthetic intermediate. It is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel heterocyclic compounds with therapeutic potential.
Key Synthetic Applications
The primary utility of this compound lies in its sequential functionalization at the C2 and C3 positions. The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, to introduce aryl, heteroaryl, or amino substituents. Subsequent removal of the tert-butoxycarbonyl (Boc) protecting group unveils the 3-amino functionality, which can then participate in cyclization reactions to form fused heterocyclic systems.
A general workflow for the utilization of this intermediate is depicted below:
Synthesis of Pyrido[3,2-d]pyrimidines
Pyrido[3,2-d]pyrimidines are a class of fused heterocycles that have garnered significant attention due to their potential as kinase inhibitors and other therapeutic agents. A common strategy for their synthesis from this compound involves an initial Buchwald-Hartwig amination followed by cyclization.
Signaling Pathway Illustration
The following diagram illustrates a conceptual pathway for the synthesis of a generic pyrido[3,2-d]pyrimidin-4-one derivative.
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination of this compound
This protocol describes a general procedure for the palladium-catalyzed amination of the title compound with an aniline derivative.
Materials:
-
This compound
-
Aryl amine (e.g., aniline)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon gas
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq.), the aryl amine (1.2 eq.), cesium carbonate (2.0 eq.), palladium(II) acetate (0.05 eq.), and Xantphos (0.1 eq.).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired tert-butyl (2-(arylamino)pyridin-3-yl)carbamate.
Protocol 2: Deprotection and Cyclization to form Pyrido[3,2-d]pyrimidin-4-one
Materials:
-
tert-Butyl (2-(arylamino)pyridin-3-yl)carbamate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triphosgene or Carbonyldiimidazole (CDI)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous solvent (e.g., THF, Dioxane)
Procedure:
-
Dissolve the tert-butyl (2-(arylamino)pyridin-3-yl)carbamate (1.0 eq.) in dichloromethane.
-
Add trifluoroacetic acid (5-10 eq.) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-4 hours until the deprotection is complete (monitored by TLC or LC-MS).
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Dissolve the crude N-arylpyridine-2,3-diamine in an anhydrous solvent (e.g., THF).
-
Cool the solution to 0 °C and add a base such as triethylamine (2.2 eq.).
-
Slowly add a solution of triphosgene (0.4 eq.) or CDI (1.1 eq.) in the same anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired pyrido[3,2-d]pyrimidin-4-one derivative.
Synthesis of Pyrido[2,3-b]pyrazines
Pyrido[2,3-b]pyrazines are another important class of heterocycles with diverse biological activities. Their synthesis can be achieved from this compound through a series of transformations, typically involving the formation of a 2,3-diaminopyridine intermediate.
Experimental Workflow
Experimental Protocols
Protocol 3: Synthesis of Pyridine-2,3-diamine
Materials:
-
This compound
-
Benzylamine
-
Palladium catalyst and ligand (as in Protocol 1)
-
Base (e.g., NaOtBu)
-
Anhydrous toluene
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas
Procedure:
-
Perform a Buchwald-Hartwig amination as described in Protocol 1, using benzylamine as the amine component to obtain tert-butyl (2-(benzylamino)pyridin-3-yl)carbamate.
-
Dissolve the product from the previous step in methanol or ethanol.
-
Add a catalytic amount of 10% Pd/C.
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Filter the reaction mixture through Celite® to remove the catalyst and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude pyridine-2,3-diamine, which can often be used in the next step without further purification.
Protocol 4: Condensation to form Pyrido[2,3-b]pyrazine
Materials:
-
Pyridine-2,3-diamine
-
1,2-Dicarbonyl compound (e.g., glyoxal, diacetyl)
-
Ethanol or Acetic acid
Procedure:
-
Dissolve the crude pyridine-2,3-diamine in ethanol or acetic acid.
-
Add the 1,2-dicarbonyl compound (1.0-1.1 eq.) to the solution.
-
Heat the reaction mixture to reflux for 2-6 hours.
-
Cool the reaction mixture to room temperature, which may induce precipitation of the product.
-
If precipitation occurs, collect the solid by filtration. Otherwise, concentrate the solvent and purify the residue by column chromatography or recrystallization to yield the desired pyrido[2,3-b]pyrazine derivative.
Quantitative Data
The following table summarizes typical reaction yields for the key transformations described above, based on literature precedents for similar substrates. Actual yields may vary depending on the specific substrates and reaction conditions.
| Reaction | Starting Material | Product | Typical Yield (%) |
| Buchwald-Hartwig Amination | This compound | tert-Butyl (2-(arylamino)pyridin-3-yl)carbamate | 60-95 |
| Boc Deprotection | tert-Butyl (2-substituted-pyridin-3-yl)carbamate | 2-Substituted-pyridin-3-amine | >90 (often quantitative) |
| Cyclization to Pyrido[3,2-d]pyrimidin-4-one | N-Arylpyridine-2,3-diamine | Pyrido[3,2-d]pyrimidin-4-one derivative | 50-80 |
| Synthesis of Pyrido[2,3-b]pyrazine | Pyridine-2,3-diamine and a 1,2-dicarbonyl | Pyrido[2,3-b]pyrazine derivative | 70-95 |
Biological Activity of Resulting Heterocycles
The novel heterocycles synthesized from this compound are of significant interest in drug discovery due to their diverse biological activities.
-
Pyrido[3,2-d]pyrimidines: Many derivatives of this scaffold have been reported as potent inhibitors of various kinases, including phosphoinositide 3-kinases (PI3Ks) and ataxia telangiectasia and Rad3-related (ATR) kinase.[1] These kinases are crucial components of cell signaling pathways that are often dysregulated in cancer, making them attractive targets for therapeutic intervention.
-
Pyrido[2,3-b]pyrazines: This class of compounds has demonstrated a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[2][3][4] Some derivatives have also been investigated for their potential in materials science due to their electronic and optical properties.[4]
The specific biological activity of a synthesized heterocycle is highly dependent on the nature and position of the substituents introduced during the synthetic sequence. Therefore, the strategic use of this compound allows for the systematic exploration of the structure-activity relationship (SAR) of these important heterocyclic systems.
Disclaimer: The provided protocols are general guidelines and may require optimization for specific substrates and reaction scales. All experiments should be conducted by qualified personnel in a well-equipped laboratory, adhering to all necessary safety precautions.
References
- 1. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 2. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Buchwald-Hartwig Amination of Bromopyridines
Welcome to our dedicated technical support center for optimizing Buchwald-Hartwig amination reactions involving bromopyridine substrates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and refine their reaction conditions for optimal results.
Troubleshooting Guide
This guide addresses frequent issues encountered during the Buchwald-Hartwig amination of bromopyridines in a practical question-and-answer format.
Issue 1: Low to No Product Yield
-
Question: I am not observing any product formation, or the yield is very low. What are the likely causes and how can I resolve this?
-
Answer: Low or no yield in the Buchwald-Hartwig amination of bromopyridines is a common problem, often linked to the unique properties of the pyridine substrate. Here are the primary causes and troubleshooting steps:
-
Catalyst Poisoning: The nitrogen atom on the pyridine ring can coordinate to the palladium catalyst, leading to deactivation.[1] This is the most prevalent issue with this class of substrates.
-
Suboptimal Ligand/Base Combination: The interplay between the ligand and base is critical for an efficient catalytic cycle.
-
Solution: Systematically screen different combinations of ligands and bases.[1] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are often a good starting point, but weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary for substrates with sensitive functional groups.[2]
-
-
Poor Reagent Quality or Inertness: Palladium catalysts are highly sensitive to oxygen and moisture.[1]
-
Solution: Ensure all reagents are pure and solvents are anhydrous and degassed.[3] The reaction should be set up under a strictly inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
-
-
Incorrect Temperature: The reaction may require thermal energy to proceed, but excessive heat can cause catalyst decomposition.[1]
-
Issue 2: Formation of Side Products
-
Question: My reaction is producing significant side products, complicating purification. What are these side products and how can I minimize them?
-
Answer: Side product formation can arise from several competing reaction pathways.
-
Hydrodehalogenation: This is the replacement of the bromine atom with a hydrogen atom.
-
Cause: Often occurs when the catalytic cycle is inefficient.
-
Solution: Re-optimize the ligand, base, and solvent. Ensuring a robust catalytic turnover can outcompete this side reaction.
-
-
Homocoupling: Formation of bi-aryl or bi-thiophene byproducts.[4]
-
Cause: Can be promoted by certain catalyst systems and conditions.
-
Solution: Adjusting the catalyst-to-ligand ratio or switching to a different ligand system can often mitigate this issue.
-
-
Issue 3: Reaction Stalls or Incomplete Conversion
-
Question: The reaction starts but does not go to completion, even after extended reaction times. Why is this happening?
-
Answer: A stalled reaction often points to catalyst deactivation over the course of the experiment.
-
Cause: This could be due to gradual poisoning of the catalyst by the substrate or impurities, or thermal decomposition of the catalyst over time.[1]
-
Solution:
-
Frequently Asked Questions (FAQs)
Q1: Which palladium source is best for coupling with bromopyridines? A1: While traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ can be effective, modern palladium precatalysts (e.g., XPhos Pd G3, DavePhos Pd G4) are often preferred.[2][4] These precatalysts provide more reliable and efficient generation of the active Pd(0) catalytic species, leading to cleaner reactions and more consistent results.[3]
Q2: How do I choose the right ligand for my bromopyridine substrate? A2: The choice of ligand is critical. For electron-deficient heteroaryl halides like bromopyridines, bulky, electron-rich dialkylbiaryl phosphine ligands are generally the most effective.[5] Ligands such as XPhos, RuPhos, and BrettPhos are excellent starting points for screening as they are designed to promote the challenging oxidative addition and reductive elimination steps while resisting catalyst poisoning.[1][6]
Q3: What is the best base to use for these reactions? A3: Strong, sterically hindered bases like sodium tert-butoxide (NaOtBu) are most commonly used and are often highly effective.[2] However, for substrates with base-sensitive functional groups, weaker inorganic bases such as Cs₂CO₃ or K₃PO₄ should be considered.[2] The solubility of the base can also be a factor; in some cases, a combination of bases may be beneficial.[2]
Q4: Which solvent should I use? A4: Aprotic, non-polar solvents are generally preferred. Toluene and 1,4-dioxane are the most common and effective solvents for Buchwald-Hartwig aminations.[1] It is crucial to use anhydrous and degassed solvents to prevent catalyst deactivation.[1][3]
Q5: My starting materials are not fully soluble. What should I do? A5: Poor solubility of reagents can significantly hinder the reaction rate.[1][2] If you observe insolubility in toluene or dioxane, you might consider a more polar solvent like DMF, but be aware that it can sometimes coordinate to the palladium and inhibit the reaction.[1] Alternatively, gentle heating or screening different solvent mixtures may improve solubility.
Data Presentation
Table 1: Ligand and Base Screening for the Amination of 2-Bromopyridine with Aniline
| Entry | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |
| 1 | XPhos (2) | NaOtBu (1.4) | Toluene | 100 | 95 |
| 2 | RuPhos (2) | NaOtBu (1.4) | Toluene | 100 | 92 |
| 3 | Xantphos (2) | NaOtBu (1.4) | Toluene | 100 | 75 |
| 4 | XPhos (2) | Cs₂CO₃ (2.0) | Dioxane | 110 | 88 |
| 5 | XPhos (2) | K₃PO₄ (2.0) | Dioxane | 110 | 85 |
This table presents representative data to illustrate an optimization workflow. Actual results may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination of a Bromopyridine:
-
Preparation: In a glovebox, add the bromopyridine (1.0 mmol, 1.0 equiv.), the amine (1.2 mmol, 1.2 equiv.), the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.), and the phosphine ligand (1-4 mol%) to an oven-dried reaction vial equipped with a magnetic stir bar.[1]
-
Catalyst Addition: Add the palladium source (e.g., Pd₂(dba)₃, 1 mol%) or a palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).[1]
-
Solvent Addition: Add the required volume of anhydrous, degassed solvent (e.g., Toluene, to achieve a concentration of 0.1-0.5 M).[1]
-
Reaction: Tightly seal the vial with a cap containing a PTFE septum. Remove the vial from the glovebox and place it in a preheated heating block (e.g., at 100 °C) and stir for the desired time (typically 12-24 hours).
-
Monitoring: Monitor the reaction progress by periodically taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a plug of celite to remove palladium residues. Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product via flash column chromatography on silica gel to obtain the desired aminopyridine.[1]
Visualizations
Caption: Troubleshooting workflow for low-yield Buchwald-Hartwig reactions.
Caption: Simplified Buchwald-Hartwig amination catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
Preventing dehalogenation in palladium-catalyzed reactions of bromopyridines
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common side reaction of dehalogenation when working with bromopyridine substrates.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of palladium-catalyzed reactions?
A1: Dehalogenation is an undesired side reaction where the bromine atom of the bromopyridine starting material is replaced by a hydrogen atom, leading to a hydrodehalogenated or proto-dehalogenated byproduct. This reduces the yield of the desired cross-coupling product and complicates purification. The primary mechanism is hydrodehalogenation, where a hydride source in the reaction mixture replaces the halogen.[1]
Q2: What are the common causes of dehalogenation in palladium-catalyzed reactions with bromopyridines?
A2: Dehalogenation can be promoted by several factors:
-
Presence of Hydride Sources: Solvents (like alcohols or DMF), amine bases, water, or even phosphine ligands can act as hydride donors.[1][2][3][4]
-
Reaction Kinetics: If the rate of the desired cross-coupling is slow relative to the rate of dehalogenation, the formation of the dehalogenated byproduct will be more significant.[1]
-
Catalyst Activity: Highly active catalysts can sometimes promote dehalogenation, especially with electron-rich aryl halides.[1]
-
High Temperatures: Elevated reaction temperatures can increase the rate of dehalogenation.[1]
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity and potentially favoring side reactions.[5][6][7]
Q3: How does the position of the bromine atom on the pyridine ring affect the likelihood of dehalogenation?
A3: The position of the bromine atom and other substituents on the pyridine ring influences its electronic properties and steric environment, which in turn affects the propensity for dehalogenation. For instance, 2-bromopyridines can be challenging substrates due to the coordinating ability of the adjacent pyridine nitrogen, which can interfere with the palladium catalyst.[5] Electron-rich bromopyridines are generally more susceptible to dehalogenation.
Troubleshooting Guides
Issue 1: Significant formation of dehalogenated byproduct in Suzuki-Miyaura Coupling.
This is a common issue, particularly with electron-rich or sterically hindered bromopyridines.
| Parameter | Recommendation | Rationale |
| Ligand | Screen bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[1][5] | These ligands can promote the desired reductive elimination over dehalogenation and shield the palladium center from pyridine coordination.[5] |
| Base | Use a weaker, non-nucleophilic base like K₃PO₄ or Cs₂CO₃.[1][7] | Stronger bases can sometimes promote dehalogenation. The choice of base is crucial for the transmetalation step. |
| Solvent | Use anhydrous aprotic solvents like toluene or dioxane.[1][7] Avoid solvents that can act as hydride sources, like DMF or alcohols. | To minimize the presence of hydride sources that lead to hydrodehalogenation.[1] |
| Temperature | Optimize the reaction temperature; try running the reaction at a lower temperature. | High temperatures can favor the dehalogenation pathway. |
| Boronic Acid Quality | Use boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[5] | These are often more stable and less prone to protodeboronation, a side reaction that can contribute to lower yields.[5] |
Issue 2: Dehalogenation observed in Buchwald-Hartwig Amination.
Hydrodehalogenation can compete with the desired C-N bond formation.
| Parameter | Recommendation | Rationale |
| Ligand | Employ ligands such as Xantphos, DavePhos, or XPhos.[1] | These ligands can accelerate the rate of reductive elimination to form the C-N bond, outcompeting the hydrodehalogenation pathway.[1] |
| Base | Screen strong, non-nucleophilic bases like NaOtBu or LHMDS. If substrate compatibility is an issue, K₃PO₄ can be considered.[1][8] | The choice of base is highly dependent on the amine and substrate.[7] |
| Solvent | Use aprotic solvents like toluene and dioxane.[1] | To minimize potential hydride sources. |
| Catalyst Precursor | Use a fresh, high-quality catalyst or a more robust pre-catalyst. | The active Pd(0) catalyst is sensitive to oxygen.[7] |
Issue 3: Dehalogenation as a side reaction in Heck and Sonogashira Couplings.
These reactions can also be affected by hydrodehalogenation, especially at higher temperatures or with certain bases.
| Reaction Type | Parameter | Recommendation | Rationale |
| Heck Coupling | Temperature | Attempt the reaction at a lower temperature. Consider microwave irradiation.[1] | Elevated temperatures promote dehalogenation. Microwaves may promote the desired reaction at lower bulk temperatures.[1] |
| Additives | The addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes be beneficial.[1] | Can improve yields and reduce side reactions.[1] | |
| Sonogashira Coupling | Base | If using amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) leads to dehalogenation, switch to an inorganic base like K₂CO₃ or Cs₂CO₃.[1] | Amine bases can sometimes be a source of hydrides for dehalogenation.[1] |
| Solvent | Ensure the use of anhydrous, degassed solvents. | To eliminate water and oxygen which can lead to side reactions. |
Experimental Protocols
General Procedure for a Suzuki-Miyaura Coupling of a Bromopyridine
This protocol is a general guideline and requires optimization for specific substrates.
Materials:
-
Bromopyridine (1.0 equiv)
-
Arylboronic acid or ester (1.2 - 1.5 equiv)
-
Palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-5 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos; 1.2-2.4 mol% per Pd)
-
Base (e.g., K₃PO₄, 2-3 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the bromopyridine, arylboronic acid, and base.[5]
-
To the flask, add the palladium catalyst and the phosphine ligand.[5]
-
Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.[5]
-
Add the degassed solvent via syringe.[5]
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.[5]
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for minimizing dehalogenation.
Caption: Competing pathways in Pd-catalyzed cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 4. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yields in Suzuki coupling with tert-Butyl (2-bromopyridin-3-yl)carbamate
This guide provides troubleshooting advice and answers to frequently asked questions for researchers experiencing low yields or other issues in Suzuki coupling reactions involving tert-Butyl (2-bromopyridin-3-yl)carbamate.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common problems encountered during the Suzuki coupling of this compound with various boronic acids.
Q1: My Suzuki coupling reaction is resulting in a very low yield. What are the primary causes?
Low yields with this substrate are common and can be attributed to several factors:
-
Catalyst Inhibition by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, thereby inhibiting its catalytic activity.[1] This is a frequent issue with 2-substituted pyridines.
-
Inefficient Oxidative Addition: The C-Br bond on the electron-deficient pyridine ring, influenced by the adjacent carbamate group, can be less reactive, leading to a slow oxidative addition step.[1][2]
-
Steric Hindrance: The bulky tert-butyl carbamate group ortho to the bromine atom can sterically hinder the approach of the palladium catalyst to the C-Br bond.[3][4]
-
Side Reactions: Competing reactions such as protodeboronation of the boronic acid, homocoupling of the boronic acid, or hydrodebromination of the starting material can consume reagents and lower the yield of the desired product.[1][2][5]
-
Inappropriate Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical and suboptimal selections can lead to poor outcomes.[2][6]
Q2: I am observing significant amounts of debrominated starting material, (tert-Butyl (pyridin-3-yl)carbamate). How can I prevent this?
The formation of a debrominated product is known as hydrodebromination.[2] This side reaction occurs when the palladium-aryl intermediate reacts with a hydride source instead of the boronic acid.
Solutions:
-
Choice of Base: Avoid strong, sterically hindered bases that can act as hydride sources. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred over stronger bases.[2]
-
Solvent Purity: Ensure solvents are anhydrous and free of impurities that could serve as hydride sources. For instance, ethers can contain peroxides which can lead to side reactions.
-
Reagent Purity: Use high-purity boronic acids, as impurities can sometimes contribute to this side reaction.[2]
Q3: My boronic acid appears to be decomposing, leading to homocoupling products. What can I do?
Boronic acid decomposition, often via protodeboronation, is a common issue, especially under harsh basic conditions.[7] Homocoupling is often promoted by the presence of oxygen.[5]
Solutions:
-
Use Milder Bases: Switch to milder bases like K₂CO₃ or KF.[7][8][9]
-
Use Boronic Esters: Convert the boronic acid to a more stable derivative, such as a pinacol ester (Bpin) or a trifluoroborate salt, which are more resistant to protodeboronation.[1][5]
-
Rigorous Degassing: Ensure the reaction mixture and solvents are thoroughly degassed to remove oxygen, which can promote homocoupling.[1][10] This can be achieved by sparging with an inert gas (argon or nitrogen) or through several freeze-pump-thaw cycles.[6]
-
Anhydrous Conditions: For sensitive substrates, using strictly anhydrous conditions can suppress protodeboronation.[7]
Q4: Is the Boc-protecting group stable under Suzuki coupling conditions?
Generally, the tert-butoxycarbonyl (Boc) group is stable under the basic conditions typically used for Suzuki-Miyaura coupling. However, some sources indicate that under certain conditions, particularly with specific bases like tripotassium phosphate, the Boc group might be hydrolyzed.[11] If deprotection is observed, consider using a milder base like Na₂CO₃ or K₂CO₃.[8][9]
Q5: What are the best starting conditions (catalyst, ligand, base, solvent) for this specific substrate?
For challenging substrates like this compound, a good starting point involves using a bulky, electron-rich phosphine ligand to both facilitate oxidative addition and shield the palladium from the pyridine nitrogen.[1][12]
Recommended Starting Conditions:
| Component | Recommendation | Rationale |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ (1-3 mol%) | Common and effective Pd(0) or Pd(II) precursors.[13][14] |
| Ligand | XPhos, SPhos, or RuPhos (2-6 mol%) | Bulky, electron-rich ligands that promote oxidative addition and prevent catalyst inhibition.[1][15] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Effective bases for challenging couplings; their solubility can be crucial.[2][7] |
| Solvent | 1,4-Dioxane/Water (e.g., 4:1) or Toluene/Water | Common solvent systems that often provide good solubility for all components.[15][16] |
| Temperature | 80-110 °C | Higher temperatures are often required to overcome the activation barrier for oxidative addition.[1][7] |
Experimental Protocols
Standard Protocol for Suzuki Coupling
This protocol provides a general starting point for the Suzuki coupling of this compound.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), and a base (e.g., K₃PO₄, 2.0–3.0 equiv.).[2][10]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.[2]
-
Catalyst/Ligand Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).[10]
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane/H₂O mixture, 4:1) via syringe.[2][7]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.[10]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10]
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1][2]
-
Purification: Purify the crude product by flash column chromatography on silica gel.[2][7]
Optimized Protocol for Sterically Hindered Substrates
This protocol is adapted for more challenging or sterically hindered coupling partners where the standard protocol gives low yields.
-
Reagent Preparation: Use a boronic acid pinacol ester (1.2 equiv.) instead of the boronic acid to minimize protodeboronation. Ensure the base (e.g., anhydrous, finely powdered K₃PO₄, 3.0 equiv.) is dry.
-
Reaction Setup: In a glovebox, combine this compound (1.0 equiv.), the arylboronic acid pinacol ester, and the base in an oven-dried reaction vessel.
-
Catalyst System: Use a pre-formed palladium catalyst complex or a robust pre-catalyst (e.g., XPhos Pd G2, 2 mol%).
-
Solvent: Use a strictly anhydrous solvent like toluene or CPME (cyclopentyl methyl ether).
-
Execution: Seal the vessel, remove from the glovebox, and heat to 100-120 °C with vigorous stirring.
-
Monitoring & Work-up: Follow steps 6-8 from the standard protocol.
Data Presentation
Table 1: Effect of Different Bases on Suzuki Coupling Yield
The choice of base significantly impacts the reaction outcome. The following table summarizes typical results from literature for similar substrates.
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Na₂CO₃ (2.0) | DMF/H₂O | 80 | 12 | ~98%[8][9] |
| 2 | K₂CO₃ (2.0) | THF/H₂O | 75 | 12 | Variable |
| 3 | K₃PO₄ (3.0) | 1,4-Dioxane | 100 | 16 | Often high |
| 4 | Cs₂CO₃ (2.0) | Toluene/H₂O | 85 | 22 | Good to excellent[15] |
| 5 | KF (3.0) | THF | RT | 12 | Variable, mild |
Yields are representative and can vary significantly based on the specific coupling partners and other reaction conditions.
Table 2: Comparison of Catalyst/Ligand Systems
Different palladium sources and ligands can dramatically affect reaction efficiency.
| Entry | Catalyst (mol%) | Ligand (mol%) | Key Feature |
| 1 | Pd(PPh₃)₄ (2-5) | - | Standard, air-sensitive Pd(0) catalyst.[6] |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | Good for electron-rich and sterically hindered substrates.[6][15] |
| 3 | Pd₂(dba)₃ (2.5) | XPhos (5) | Robust system for challenging couplings.[6][15] |
| 4 | PdCl₂(dppf) (5) | - | Commonly used for a wide range of Suzuki couplings.[6] |
Visualizations
Catalytic Cycle and Side Reactions
Caption: Main Suzuki coupling cycle and common side reactions.
Troubleshooting Workflow
Caption: Troubleshooting workflow for Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dspace.mit.edu [dspace.mit.edu]
- 15. Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Boc-Deprotection of Electron-Deficient Pyridines
Welcome to the technical support center for challenges in the Boc-deprotection of electron-deficient pyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find effective protocols for their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the Boc-deprotection of my electron-deficient pyridine sluggish or incomplete under standard acidic conditions (e.g., TFA in DCM)?
A1: This is a common issue stemming from the basic nature of the pyridine ring. The nitrogen atom on the pyridine ring is protonated by the acid (e.g., trifluoroacetic acid - TFA), effectively reducing the concentration of the acid available to cleave the Boc group. This necessitates harsher conditions, such as higher acid concentrations or longer reaction times, compared to the deprotection of other amines.
Q2: What are the typical "harsher conditions" required for successful deprotection of these substrates?
A2: Harsher conditions may involve:
-
Increased Acid Concentration: Using a higher concentration of TFA in DCM (e.g., 50-100% TFA) instead of the more standard 20-30%.
-
Longer Reaction Times: Extending the reaction time from the typical 30-60 minutes to several hours, with careful monitoring by TLC or LC-MS.
-
Alternative Strong Acids: Employing 4M HCl in dioxane, which is often effective for complete deprotection.
Q3: Are there any side reactions I should be aware of when using strong acids for the deprotection of electron-deficient pyridines?
A3: Yes, the primary side reaction to be aware of is the formation of a stable tert-butyl cation, which is a reactive electrophile. This cation can potentially alkylate other nucleophilic sites on your molecule, especially if you have electron-rich aromatic rings or other sensitive functional groups. The use of scavengers, such as triisopropylsilane (TIS), can help to mitigate this issue by trapping the tert-butyl cation.
Q4: Can I use milder, non-acidic methods to deprotect my electron-deficient pyridine?
A4: Absolutely. Several alternative methods can be effective and may be preferable if your molecule contains other acid-sensitive functional groups. These include:
-
Oxalyl Chloride in Methanol: This method has been reported to be particularly effective for substrates with electron-withdrawing groups, often proceeding to completion at room temperature within a few hours.[1][2][3][4][5][6]
-
Thermal Deprotection: In some cases, heating the Boc-protected pyridine in a suitable solvent can effect deprotection without the need for any reagents. However, this method is substrate-dependent and may require high temperatures.[7]
-
Lewis Acid-Mediated Deprotection: Lewis acids such as zinc bromide (ZnBr₂) or iron(III) chloride (FeCl₃) can be used to cleave the Boc group under non-protic conditions.[8]
Q5: How can I monitor the progress of my deprotection reaction?
A5: The progress of the reaction can be monitored by:
-
Thin-Layer Chromatography (TLC): This is a quick and effective method to visualize the disappearance of the starting material and the appearance of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive evidence of the conversion by showing the disappearance of the mass corresponding to the Boc-protected starting material and the appearance of the mass of the deprotected product.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Deprotection | 1. Insufficient acid strength or concentration due to pyridine protonation. 2. Reaction time is too short. 3. Steric hindrance around the Boc-protected amine. | 1. Increase the concentration of TFA (e.g., to 50% or neat TFA) or use 4M HCl in dioxane. 2. Increase the reaction time and monitor by TLC or LC-MS. 3. Consider switching to a less sterically demanding deprotection method, such as thermal deprotection or a Lewis acid-mediated approach. |
| Formation of Side Products | 1. Alkylation of nucleophilic sites by the tert-butyl cation. 2. Degradation of other acid-sensitive functional groups in the molecule. | 1. Add a scavenger, such as triisopropylsilane (TIS) or water, to the reaction mixture to trap the tert-butyl cation. 2. Switch to a milder deprotection method, such as oxalyl chloride in methanol or a Lewis acid-mediated protocol. |
| Difficulty in Product Isolation | 1. The deprotected amine salt is an oil or is difficult to crystallize from the reaction mixture. | 1. If using TFA, try switching to HCl in dioxane, as hydrochloride salts are often more crystalline. 2. After workup, try triturating the crude product with a non-polar solvent like diethyl ether to induce precipitation. |
Data Presentation: Comparison of Deprotection Methods
| Method | Typical Reagents | Solvent | Temperature | Typical Time | Yield | Notes |
| Strong Acid (TFA) | 20-100% TFA | DCM | 0 °C to RT | 1-4 h | High to Quantitative | Standard method, but may require harsher conditions for electron-deficient pyridines.[9][10][11] |
| Strong Acid (HCl) | 4M HCl | Dioxane | RT | 30 min - 4 h | High to Quantitative | Often provides a crystalline hydrochloride salt, aiding in purification.[12][13][14] |
| Oxalyl Chloride | 3 equiv. (COCl)₂ | Methanol | RT | 1-4 h | >70% (up to 90%) | Particularly effective for substrates with electron-withdrawing groups.[1][2][3][4][5][6] |
| Thermal | None | High-boiling solvents (e.g., TFE, water) | 120-270 °C | 30 min - several hours | Variable | Substrate-dependent; can be a "green" alternative if the substrate is thermally stable.[1][15][16][17] |
| Lewis Acid | ZnBr₂, FeCl₃, etc. | DCM, MeCN | RT | Variable | Good to High | Useful for substrates with other acid-sensitive functional groups.[8] |
Experimental Protocols
Protocol 1: Boc-Deprotection using TFA in DCM
-
Dissolution: Dissolve the Boc-protected electron-deficient pyridine (1.0 equiv) in anhydrous dichloromethane (DCM) (approx. 0.1-0.2 M).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) (5-10 equiv, or 20-50% v/v) to the stirred solution. If side reactions are a concern, add a scavenger like triisopropylsilane (TIS) (1.1 equiv).
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Co-evaporate with a solvent like toluene to remove residual TFA.
-
Neutralization (Optional): Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to obtain the free amine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
Protocol 2: Boc-Deprotection using 4M HCl in Dioxane
-
Reaction Setup: To the Boc-protected electron-deficient pyridine (1.0 equiv), add a solution of 4M HCl in 1,4-dioxane (5-10 equiv).[12][13][14]
-
Reaction: Stir the mixture at room temperature for 30 minutes to 4 hours. The deprotected hydrochloride salt may precipitate during the reaction. Monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, remove the solvent under reduced pressure.
-
Isolation: Triturate the residue with cold diethyl ether to precipitate the hydrochloride salt. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Protocol 3: Boc-Deprotection using Oxalyl Chloride in Methanol
-
Dissolution: Dissolve the Boc-protected electron-deficient pyridine (1.0 equiv) in methanol (approx. 0.1 M) in a round-bottom flask.[1][2][3][4][5][6]
-
Reagent Addition: To the stirred solution at room temperature, add oxalyl chloride (3.0 equiv) dropwise.[1][5] An exotherm may be observed.
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess reagents. The product is typically obtained as the hydrochloride salt.
Visualizations
Caption: Acid-catalyzed Boc-deprotection mechanism.
Caption: Troubleshooting workflow for Boc-deprotection.
Caption: Logical relationships of challenges and solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. uknowledge.uky.edu [uknowledge.uky.edu]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uknowledge.uky.edu [uknowledge.uky.edu]
- 7. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 8. Lewis Acids - Wordpress [reagents.acsgcipr.org]
- 9. Boc Deprotection - TFA [commonorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Boc Deprotection - HCl [commonorganicchemistry.com]
- 13. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. 2024.sci-hub.st [2024.sci-hub.st]
- 16. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Purification of tert-Butyl (2-bromopyridin-3-yl)carbamate and its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of tert-butyl (2-bromopyridin-3-yl)carbamate and its derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification process, offering step-by-step guidance to resolve them.
Problem 1: Low Yield After Column Chromatography
Symptoms: The final isolated yield of the purified product is significantly lower than expected after performing column chromatography.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Improper Solvent System | 1. TLC Analysis: Before running the column, perform a thorough TLC analysis with different solvent systems (e.g., varying ratios of hexane/ethyl acetate or dichloromethane/methanol) to find the optimal separation and Rf value (typically 0.2-0.3 for the desired compound).2. Gradient Elution: If a single solvent system does not provide good separation, consider using a gradient elution. |
| Product Adsorption on Silica Gel | 1. Deactivate Silica: The basic nature of the pyridine ring can lead to strong adsorption on acidic silica gel. Consider treating the silica gel with a base, such as triethylamine (typically 1% in the eluent), to neutralize acidic sites.2. Alternative Stationary Phase: If the problem persists, consider using a different stationary phase like alumina (neutral or basic) or Florisil.[1] |
| Product Streaking on Column | 1. Sample Loading: Ensure the crude sample is dissolved in a minimal amount of the initial eluent or a more polar solvent which is then concentrated onto a small amount of silica before loading onto the column. This "dry loading" technique can prevent streaking.2. Column Packing: Ensure the column is packed uniformly to avoid channeling. |
| Product Decomposition | 1. TLC of Fractions: Analyze the collected fractions by TLC to see if new, lower Rf spots (more polar impurities) appear over time, which could indicate decomposition on the silica.2. Speed: Run the chromatography as quickly as possible without sacrificing separation. |
Caption: Troubleshooting decision tree for low yield after column chromatography.
Problem 2: Product Fails to Crystallize or Oils Out During Recrystallization
Symptoms: The compound either remains in solution upon cooling or separates as an oil instead of forming solid crystals.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect Solvent Choice | 1. Solvent Screen: Test a variety of solvents. A good recrystallization solvent should dissolve the compound when hot but not when cold. For carbamates, solvents like hexane, benzene-hexane, or water have been used, though extensive heating should be avoided.[2]2. Solvent System: Try a binary solvent system (e.g., ethyl acetate/hexane, dichloromethane/pentane). Dissolve the compound in a minimal amount of the "good" solvent (in which it is highly soluble) and slowly add the "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Heat to clarify and then allow to cool slowly. |
| Presence of Impurities | 1. Purity Check: Ensure the starting material for recrystallization is reasonably pure. If it contains significant amounts of impurities, an initial purification by column chromatography may be necessary.2. Charcoal Treatment: If colored impurities are present, add a small amount of activated charcoal to the hot solution, then filter through celite before cooling. |
| Supersaturation | 1. Scratching: Gently scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.2. Seeding: Add a seed crystal of the pure compound to the cooled solution to induce crystallization. |
| Cooling Rate Too Fast | 1. Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer. Rapid cooling often leads to the formation of oils or very small crystals. For some carbamates, crystallization is performed at temperatures between -15 to 5°C.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter?
A1: Common impurities can include:
-
Starting Materials: Unreacted 2-bromo-3-aminopyridine or di-tert-butyl dicarbonate ((Boc)₂O).
-
Byproducts: Di-Boc protected aminopyridine, where the Boc group has been added twice. This can be an issue in some BOC protection methods.[4]
-
Decomposition Products: Loss of the Boc group (de-Boc) under acidic conditions, leading to the free amine.
Q2: What is a good starting point for a column chromatography solvent system?
A2: A common starting point for purifying N-Boc protected aminopyridines is a mixture of a non-polar and a moderately polar solvent. A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing) is often effective. For more polar derivatives, dichloromethane with a small percentage of methanol can be used. Always perform a TLC first to determine the optimal solvent ratio.
Q3: My compound appears to be degrading on the silica gel column. What can I do?
A3: The pyridine nitrogen can interact with the acidic silanol groups on standard silica gel, potentially catalyzing the removal of the acid-labile Boc group. To mitigate this:
-
Use a less acidic stationary phase such as neutral alumina or Florisil.[1]
-
Neutralize the silica gel by adding a small amount of a volatile base like triethylamine (Et₃N) or pyridine (0.5-1%) to your eluent. This will cap the acidic sites and reduce decomposition.
Q4: Can I use reverse-phase HPLC for purification?
A4: Yes, reverse-phase HPLC can be an effective method for purifying tert-butyl carbamates and their derivatives, especially for small-scale preparations or for isolating high-purity material.[5] A typical mobile phase would be a gradient of acetonitrile in water, often with a modifier like formic acid or trifluoroacetic acid (TFA). However, be aware that the acidic modifier can cause deprotection of the Boc group if exposure is prolonged.
Experimental Protocols
Protocol 1: Column Chromatography on Silica Gel
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexane).
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a flat top surface. Drain the excess solvent until it is level with the silica bed.
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3 times the weight of the crude product).
-
Concentrate the mixture on a rotary evaporator until a free-flowing powder is obtained.
-
Carefully add the powder to the top of the packed column.
-
-
Elution: Gently add the eluent and apply pressure to begin elution. Collect fractions and monitor them by TLC.
-
Fraction Pooling: Combine the fractions containing the pure product and concentrate under reduced pressure to yield the purified compound.
Caption: A general workflow for the purification of organic compounds.
Protocol 2: Recrystallization
-
Solvent Selection: Choose an appropriate solvent or solvent pair in which the compound is soluble when hot and insoluble when cold.[2]
-
Dissolution: Place the crude solid in a flask and add a minimal amount of the chosen solvent. Heat the mixture (e.g., in a water bath) while stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Crystallization: Once at room temperature, place the flask in an ice bath or refrigerator to maximize crystal formation. If crystals do not form, try scratching the inside of the flask or adding a seed crystal.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Quantitative Data Summary
The following tables summarize quantitative data for purification procedures of related carbamate and pyridine compounds, as specific data for the target compound is limited in the provided search results. This information can serve as a useful starting point for developing a purification protocol.
Table 1: Column Chromatography Conditions for Related Compounds
| Compound Class | Stationary Phase | Eluent System | Reference |
| N-Boc-aminopyridine derivative | Silica Gel | Hexane/Ethyl Acetate (5:1) | [6] |
| 2-Aminopyridine derivative | Florisil | Dichloromethane -> 5% EtOAc/Dichloromethane | [1] |
| N-Boc-protected amine | Silica Gel | Hexane/Dichloromethane (150/15 mL slurry) | [7] |
Table 2: Recrystallization Solvents for Carbamates
| Compound | Recrystallization Solvent(s) | Notes | Reference |
| t-butyl carbamate | Hexane | Large volume may be required. | [2] |
| t-butyl carbamate | 1:1 Benzene-Hexane or 1:1 Benzene-Ligroin | Used as an alternative to pure hexane. | [2] |
| t-butyl carbamate | Water | Lower recovery observed. | [2] |
| tert-butyl N-(2-bromoethyl)carbamate | Methanol/Water | Crystals washed with this mixture. | [3] |
References
- 1. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate - Google Patents [patents.google.com]
- 4. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 5. tert-Butyl carbamate | SIELC Technologies [sielc.com]
- 6. mdpi.com [mdpi.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of N-Boc-2-bromopyridin-3-amine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-Boc-2-bromopyridin-3-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the Boc protection of 2-bromopyridin-3-amine?
A1: The most prevalent side reactions include the formation of the di-Boc protected byproduct (N,N-bis(tert-butoxycarbonyl)-2-bromopyridin-3-amine), incomplete reaction leading to residual starting material, and potential hydrolysis of the 2-bromo substituent to a 2-hydroxy group under basic conditions.
Q2: Why is my Boc protection reaction incomplete?
A2: Incomplete reactions can be attributed to the reduced nucleophilicity of the amino group on the pyridine ring, which is a common characteristic of aminopyridines.[1] Factors such as suboptimal reaction temperature, insufficient reaction time, or a base that is not strong enough to sufficiently deprotonate the amine can lead to poor conversion.
Q3: How can I minimize the formation of the di-Boc byproduct?
A3: Formation of the di-Boc byproduct can be minimized by carefully controlling the stoichiometry of di-tert-butyl dicarbonate ((Boc)₂O), typically using 1.0 to 1.2 equivalents. Additionally, using a less reactive base and maintaining a lower reaction temperature (e.g., 0 °C to room temperature) can enhance the selectivity for the mono-Boc product.
Q4: Is the 2-bromo substituent susceptible to reaction under the conditions of Boc protection?
A4: Yes, 2-bromopyridines can be susceptible to hydrolysis to form 2-hydroxypyridines, particularly under strong basic conditions and at elevated temperatures.[1][2] It is therefore advisable to use milder bases and moderate temperatures to avoid this side reaction.
Q5: What is a suitable purification method for N-Boc-2-bromopyridin-3-amine?
A5: The crude product can typically be purified by column chromatography on silica gel. A gradient elution system, for example, with a mixture of hexane and ethyl acetate, is often effective in separating the desired mono-Boc product from the starting material, the di-Boc byproduct, and other impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High levels of unreacted 2-bromopyridin-3-amine | 1. Insufficiently activated amine due to weak base. 2. Low reaction temperature or short reaction time. 3. Poor nucleophilicity of the aminopyridine.[1] | 1. Use a stronger, non-nucleophilic base such as sodium bis(trimethylsilyl)amide (NaHMDS). 2. Increase the reaction time and/or temperature, while monitoring for the formation of hydrolysis byproducts. 3. Consider using a catalyst like 4-dimethylaminopyridine (DMAP) in catalytic amounts, but be aware this may also promote di-Boc formation. |
| Significant formation of di-Boc byproduct | 1. Excess of (Boc)₂O. 2. Use of a highly reactive base or catalyst (e.g., DMAP). 3. Elevated reaction temperature. | 1. Use a stoichiometric amount of (Boc)₂O (1.0-1.1 equivalents). 2. Opt for a weaker base like triethylamine (TEA) or sodium bicarbonate if the reaction proceeds efficiently. If a strong base is needed, add it slowly at a low temperature. 3. Maintain the reaction temperature at 0 °C or room temperature. |
| Presence of a byproduct with a mass corresponding to 2-hydroxy-3-aminopyridine or its Boc-protected derivative | Hydrolysis of the 2-bromo group.[1][2] | 1. Avoid strong aqueous bases and high reaction temperatures. 2. Use anhydrous solvents and reagents. 3. Employ a non-nucleophilic organic base like TEA or DIPEA. |
| Difficult purification and separation of products | Similar polarities of the starting material, product, and byproducts. | 1. Optimize the solvent system for column chromatography. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes) can improve separation. 2. Consider alternative purification techniques such as preparative HPLC if chromatographic separation is challenging. |
Quantitative Data Summary
The following table summarizes typical yields and mono- to di-Boc product ratios for the Boc protection of various aminopyridines, which can serve as a reference for optimizing the synthesis of N-Boc-2-bromopyridin-3-amine.[3][4]
| Substrate | Base/Additives | Solvent | Yield (%) | Mono:Di-Boc Ratio |
| 2-Aminopyridine | EDCI/HOBT/TEA | Dichloromethane | 90 | 20:1 |
| 3-Aminopyridine | EDCI/HOBT/TEA | Dichloromethane | 85 | 50:1 |
| 4-Aminopyridine | EDCI/HOBT/TEA | Dichloromethane | 90 | 20:1 |
| 3-Amino-4-methylpyridine | EDCI/HOBT/TEA | Tetrahydrofuran | 85 | 20:1 |
| 4-Amino-3-methylpyridine | EDCI/HOBT/TEA | Tetrahydrofuran | 80 | 10:1 |
Experimental Protocols
Protocol: Synthesis of N-Boc-2-bromopyridin-3-amine
This protocol is adapted from procedures for similar aminopyridines and should be optimized for the specific substrate.
Materials:
-
2-bromopyridin-3-amine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bis(trimethylsilyl)amide (NaHMDS) (1 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
1N Hydrochloric Acid (HCl)
-
Saturated Sodium Chloride solution (brine)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-bromopyridin-3-amine (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add NaHMDS (1.05 eq, 1 M solution in THF) dropwise.
-
Stir the reaction mixture at 0 °C for 10-15 minutes.
-
Add a solution of (Boc)₂O (1.1 eq) in anhydrous THF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction with water at 0 °C.
-
Neutralize the mixture to a pH of 7-8 with 1N HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure N-Boc-2-bromopyridin-3-amine.
Visualizations
Caption: Main reaction and potential side reactions.
Caption: A logical workflow for troubleshooting common issues.
References
Technical Support Center: Enhancing the Solubility of Pyrydine-Based Intermediates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of pyridine-based intermediates in organic solvents.
Troubleshooting Guide: Common Solubility Issues
Researchers often face difficulties in dissolving pyridine-based intermediates during synthesis, purification, and screening processes. This guide provides a systematic approach to troubleshoot and resolve these common issues.
Issue 1: Intermediate Fails to Dissolve in a Chosen Solvent
-
Possible Cause: Mismatch between the polarity of the solute and the solvent. The "like dissolves like" principle is fundamental; polar compounds dissolve in polar solvents, and non-polar compounds dissolve in non-polar solvents.[1] Pyridine and its derivatives are generally polar molecules.[2]
-
Recommended Solutions:
-
Solvent Screening: Test a range of solvents with varying polarities. For polar pyridine intermediates, consider polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN), or polar protic solvents like ethanol and methanol.[3][4]
-
Heating: Gently heating the mixture can increase the solubility of the solid.[5] Exercise caution to avoid solvent boiling or decomposition of the intermediate.
-
Sonication: Use of an ultrasonic bath can help break down solid agglomerates and enhance dissolution.[6]
-
Issue 2: Intermediate Precipitates Out of Solution Upon Cooling
-
Possible Cause: The compound has significantly lower solubility at reduced temperatures. This is a common observation and is the principle behind recrystallization.[7]
-
Recommended Solutions:
-
Maintain Temperature: If the subsequent reaction step allows, maintain the temperature at which the compound is soluble.
-
Co-solvent System: Introduce a co-solvent in which the intermediate has higher solubility. This can help keep the compound in solution even at lower temperatures.[3]
-
Issue 3: Low Yield After Recrystallization
-
Possible Cause: Using an excessive amount of solvent during the dissolving step, or the chosen solvent is too good at dissolving the compound even at low temperatures.
-
Recommended Solutions:
-
Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the compound.[7]
-
Solvent/Anti-solvent System: Dissolve the compound in a "good" solvent and then slowly add an "anti-solvent" (in which the compound is poorly soluble) to induce precipitation. This can improve recovery.
-
Issue 4: Oiling Out Instead of Crystallizing
-
Possible Cause: The melting point of the solute is lower than the boiling point of the solvent, or the solution is supersaturated.
-
Recommended Solutions:
-
Lower the Temperature: Allow the solution to cool more slowly.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask to provide a nucleation site for crystal growth.
-
Seed Crystals: Add a tiny crystal of the pure compound to induce crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the solubility of pyridine-based intermediates?
A1: The primary factors include:
-
Molecular Structure: The presence of functional groups (e.g., amino, carboxyl, halo groups) and their position on the pyridine ring significantly impacts polarity and hydrogen bonding capability.[3]
-
Solvent Properties: The polarity, hydrogen bonding capacity, and dielectric constant of the solvent are crucial.[4]
-
Temperature: Generally, solubility of solids in organic solvents increases with temperature.[5]
-
pH: For ionizable pyridine intermediates (e.g., those with amino or carboxylic acid groups), the pH of the solution can dramatically affect solubility.[4]
Q2: Which solvents are generally recommended for dissolving polar pyridine-based intermediates?
A2: For polar pyridine intermediates, polar aprotic solvents are often a good starting point. These include:
-
Dimethylformamide (DMF)
-
Dimethyl Sulfoxide (DMSO)
-
N-Methyl-2-pyrrolidone (NMP)
-
Acetonitrile (ACN)
Polar protic solvents like ethanol and methanol can also be effective.[3]
Q3: How can I quantitatively determine the solubility of my pyridine-based intermediate?
A3: The shake-flask method is a widely accepted technique for determining equilibrium solubility.[8] This involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured, typically by HPLC or UV-Vis spectroscopy.
Q4: What is a co-solvent, and how does it improve solubility?
A4: A co-solvent is a water-miscible organic solvent that is added to a primary solvent to increase the solubility of a poorly soluble compound.[9] Co-solvents work by reducing the interfacial tension between the solute and the primary solvent, effectively making the solvent environment more favorable for the solute.[9]
Quantitative Solubility Data
The following tables summarize available quantitative and qualitative solubility data for selected pyridine-based intermediates in common organic solvents. This data is intended to serve as a guideline for solvent selection.
Table 1: Quantitative Solubility of 2-Aminopyridine at Various Temperatures [8]
| Solvent | Temperature (K) | Mole Fraction Solubility (x₁) |
| N-Methyl-2-pyrrolidone (NMP) | 273.15 | 0.3582 |
| 283.15 | 0.4325 | |
| 293.15 | 0.5189 | |
| 303.15 | 0.6198 | |
| 313.15 | 0.7381 | |
| N,N-Dimethylformamide (DMF) | 273.15 | 0.3154 |
| 283.15 | 0.3861 | |
| 293.15 | 0.4695 | |
| 303.15 | 0.5681 | |
| 313.15 | 0.6849 | |
| Methanol | 273.15 | 0.2218 |
| 283.15 | 0.2764 | |
| 293.15 | 0.3419 | |
| 303.15 | 0.4208 | |
| 313.15 | 0.5159 | |
| Acetonitrile | 273.15 | 0.0315 |
| 283.15 | 0.0431 | |
| 293.15 | 0.0588 | |
| 303.15 | 0.0799 | |
| 313.15 | 0.1083 |
Table 2: Solubility of 4-Aminopyridine
| Solvent | Solubility | Reference |
| Ethanol | ~30 mg/mL | [7] |
| DMSO | ~30 mg/mL | [7] |
| Dimethyl Formamide (DMF) | ~30 mg/mL | [7] |
| Water | 112 g/L at 20°C | [10] |
| Methanol, Acetone, THF, Isopropanol, Acetonitrile | Soluble | [6][10] |
Table 3: Solubility of Pyridine-4-carboxylic acid (Isonicotinic Acid)
| Solvent | Solubility | Reference |
| Water | 5.2 g/L (20 °C) | [11] |
| Benzene, Ether, Boiling Ethanol | Almost insoluble | [11] |
Table 4: Qualitative Solubility of Other Pyridine Intermediates
| Compound | Solvent | Solubility | Reference |
| 2-Chloropyridine | Water | Sparingly soluble | [12] |
| Most organic solvents | Miscible | [12] | |
| 3-Bromopyridine | Ethanol, Ether, Chloroform | Soluble | [4] |
| Pyridine N-oxide | Water, most polar solvents | Soluble | [13] |
| 2-Picoline (2-Methylpyridine) | Water | Miscible | [14] |
| Most organic solvents | Miscible | [5] |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)
Objective: To accurately measure the thermodynamic solubility of a pyridine-based intermediate in a specific solvent.
Materials:
-
Pyridine-based intermediate (solid)
-
Selected organic solvent
-
Glass vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of the solid intermediate to a glass vial. The presence of undissolved solid is crucial for reaching equilibrium.
-
Add a known volume of the selected solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved particles.
-
Quantify the concentration of the dissolved intermediate in the filtrate using a pre-calibrated HPLC or UV-Vis method.
-
Express the solubility in appropriate units (e.g., mg/mL, g/L, or mol/L).
Protocol 2: Improving Solubility with a Co-solvent System
Objective: To enhance the solubility of a poorly soluble pyridine-based intermediate for a reaction or analysis.
Materials:
-
Pyridine-based intermediate
-
Primary solvent (in which the intermediate is poorly soluble)
-
Co-solvent (in which the intermediate is highly soluble, and which is miscible with the primary solvent)
-
Stir plate and stir bar
-
Graduated cylinders or pipettes
Procedure:
-
Add the pyridine-based intermediate to the primary solvent and begin stirring.
-
Slowly add the co-solvent dropwise or in small increments to the stirring mixture.
-
Observe the mixture for dissolution of the solid.
-
Continue adding the co-solvent until the solid is completely dissolved.
-
Record the final ratio of the primary solvent to the co-solvent. This ratio can be used to prepare the desired solvent system for future experiments.
Protocol 3: pH Modification for Solubility Enhancement of Ionizable Intermediates
Objective: To increase the solubility of a basic or acidic pyridine-based intermediate by adjusting the pH.
Materials:
-
Ionizable pyridine-based intermediate (e.g., containing an amine or carboxylic acid group)
-
Aqueous or mixed aqueous/organic solvent system
-
Acidic solution (e.g., 1 M HCl) or basic solution (e.g., 1 M NaOH)
-
pH meter or pH paper
-
Stir plate and stir bar
Procedure:
-
Disperse the pyridine-based intermediate in the chosen solvent system.
-
If the intermediate is basic (e.g., contains an amino group), slowly add the acidic solution dropwise while monitoring the pH. The formation of a soluble salt will increase the overall solubility.
-
If the intermediate is acidic (e.g., contains a carboxylic acid group), slowly add the basic solution dropwise while monitoring the pH to form a soluble salt.
-
Continue to adjust the pH until the compound fully dissolves. Note the final pH of the solution.
Visualizations
Caption: A logical workflow for troubleshooting poor solubility of pyridine-based intermediates.
Caption: Interrelationship of factors governing the solubility of pyridine-based intermediates.
References
- 1. 4-Pyridinecarboxylic acid (CAS 55-22-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 4-Aminopyridine, 98% | Fisher Scientific [fishersci.ca]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 2-Aminopyridine (CAS 504-29-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. 504-24-5 CAS MSDS (4-Aminopyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. chembk.com [chembk.com]
- 12. jubilantingrevia.com [jubilantingrevia.com]
- 13. researchgate.net [researchgate.net]
- 14. 2-Methylpyridine - Wikipedia [en.wikipedia.org]
Technical Support Center: Palladium Removal from Pyridine-Containing Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing residual palladium from pyridine-containing compounds. The presence of the pyridine moiety can present unique challenges due to its strong coordinating affinity for palladium.
Frequently Asked Questions (FAQs)
Q1: Why is it particularly challenging to remove residual palladium from compounds containing pyridine?
A1: The nitrogen atom in the pyridine ring is a strong ligand that can coordinate with palladium species, forming stable complexes.[1] This coordination increases the solubility of palladium in the reaction mixture, making its removal by standard methods like simple filtration or precipitation less effective.
Q2: What are the common methods for removing palladium from active pharmaceutical ingredients (APIs)?
A2: Several techniques are employed to reduce palladium levels in APIs to acceptable limits.[2][3] These include:
-
Adsorption: Utilizing materials like activated carbon or specialized metal scavengers.[4]
-
Scavenging: Employing solid-supported reagents with functional groups that selectively bind to palladium.[3][5]
-
Chromatography: Column chromatography can be effective in reducing palladium levels.[6]
-
Crystallization: This can be a powerful purification step, sometimes enhanced by the addition of additives that keep palladium in the mother liquor.[4]
-
Extraction: Liquid-liquid extraction can be used to separate the desired compound from palladium impurities.[7]
Q3: What are palladium scavengers and how do they work?
A3: Palladium scavengers are materials, often silica-based or polymeric resins, that are functionalized with groups that have a high affinity for palladium.[8] These functional groups, such as thiols, thioureas, or amines, act as chelating agents, binding tightly to the palladium. The solid support allows for the easy removal of the palladium-scavenger complex by filtration.[5]
Q4: When should I choose activated carbon versus a specialized scavenger?
A4: The choice depends on several factors including the nature of your compound, the solvent system, and the desired level of palladium removal.
-
Activated Carbon: It is a cost-effective option for general palladium removal. However, it can sometimes lead to product loss due to non-specific adsorption.[9] Fine carbon particles can also be challenging to filter completely.[1]
-
Specialized Scavengers: These offer higher selectivity and efficiency for palladium removal, often resulting in lower residual palladium levels and less product loss.[8] They are particularly useful when dealing with challenging cases or when very low palladium limits must be achieved.
Q5: My palladium levels are still high after purification. What should I do?
A5: If you are still observing high levels of residual palladium, consider the following troubleshooting steps:
-
Optimize Scavenger Screening: Test a panel of different scavengers to find the most effective one for your specific compound and reaction conditions.[3]
-
Increase Scavenger Equivalents or Reaction Time: Insufficient scavenger loading or reaction time can lead to incomplete removal.[3]
-
Consider a Combination of Methods: A multi-step approach, such as column chromatography followed by treatment with a scavenging resin, is often more effective than a single method.[6]
-
Change the Solvent: The choice of solvent can impact the efficiency of palladium removal.[9]
-
Disrupt Product-Palladium Complexation: If your product forms a very stable complex with palladium, you might need to add a competing ligand to break this interaction before adding a scavenger.[9]
Troubleshooting Guides
Issue 1: Low Efficiency of Palladium Scavengers
| Possible Cause | Solution |
| Incorrect Scavenger Selection | The effectiveness of a scavenger depends on the oxidation state of the palladium (Pd(0) vs. Pd(II)) and the solvent system. Thiol-based scavengers are generally effective for Pd(II).[3] It is recommended to screen a small panel of scavengers to identify the most suitable one. |
| Insufficient Scavenger Loading or Reaction Time | Increase the equivalents of the scavenger and/or the reaction time. Monitor the palladium concentration at different time points to determine the optimal conditions.[9] |
| Poor Mass Transfer | Ensure vigorous stirring to facilitate contact between the scavenger and the palladium species in the solution.[9] |
| Strong Product-Palladium Complexation | The pyridine moiety in your compound can form a stable complex with palladium. Consider adding a competing ligand or changing the solvent to disrupt this interaction before introducing the scavenger.[9] |
Issue 2: Product Loss After Activated Carbon Treatment
| Possible Cause | Solution |
| Non-specific Adsorption | Optimize the amount of activated carbon used; start with a smaller quantity (e.g., 5-10 wt%) and increase if necessary.[9] The choice of solvent can also influence product adsorption. |
| Product Trapped in the Filter Cake | After filtration, wash the activated carbon cake thoroughly with fresh solvent to recover any adsorbed product. |
Quantitative Data on Palladium Removal
The following table summarizes the efficiency of different palladium removal methods from various sources.
| Method | Initial Pd (ppm) | Final Pd (ppm) | Compound/Matrix | Reference |
| Polystyrene-bound TMT | 1500-1600 | < 10 | Faropenem sodium | [10] |
| SiliaMetS Thiol or Thiourea | 2400 | ≤ 16 | Drug candidate for brain cancer | [8] |
| TMT and Activated Charcoal | 2239 | 20 | Pharmaceutical intermediate | [5] |
| Polychelated Resin (PCR-B2) | 328 | 4 | Intermediate from a Negishi coupling | [5] |
| Column Chromatography followed by Si-TMT | >100 (post-column) | < 100 | Various lead-like compounds | [6] |
Experimental Protocols
Protocol 1: Palladium Removal Using a Solid-Supported Scavenger (Batch Method)
-
Dissolution: Dissolve the crude pyridine-containing compound in a suitable organic solvent (e.g., THF, Toluene, DCM).[1]
-
Scavenger Addition: Add the selected solid-supported scavenger (e.g., SiliaMetS® Thiol, MP-TMT). A typical starting point is 2-5 equivalents relative to the initial palladium catalyst loading.[1]
-
Agitation: Stir the mixture at a suitable temperature (e.g., 25-60°C) for a period of 1 to 18 hours.[1] The optimal time and temperature should be determined experimentally.
-
Filtration: Filter the mixture through a pad of celite or a suitable filter to remove the solid scavenger.[1]
-
Washing: Wash the celite pad with fresh solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Determine the residual palladium concentration using a sensitive analytical technique such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption (AA) spectroscopy.
Protocol 2: Palladium Removal Using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate solvent.[1]
-
Carbon Addition: Add activated carbon to the solution. A general starting point is 5-10 wt% relative to the crude product.[9]
-
Stirring: Stir the mixture at a suitable temperature (e.g., 25-60°C) for 1 to 18 hours.[1]
-
Filtration: Filter the mixture through a pad of celite to remove the activated carbon. Be aware that fine carbon particles can be difficult to filter.[1]
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[1]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure.[1]
-
Analysis: Analyze the palladium content of the purified product.
Visualizations
Caption: Workflow for palladium removal using a solid-supported scavenger.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmtech.com [pharmtech.com]
- 3. benchchem.com [benchchem.com]
- 4. arborassays.com [arborassays.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. silicycle.com [silicycle.com]
- 9. benchchem.com [benchchem.com]
- 10. datapdf.com [datapdf.com]
Workup procedures for reactions involving tert-Butyl (2-bromopyridin-3-yl)carbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-butyl (2-bromopyridin-3-yl)carbamate.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile building block commonly used in cross-coupling reactions. The most frequent transformations include Suzuki-Miyaura coupling to form carbon-carbon bonds and Buchwald-Hartwig amination to form carbon-nitrogen bonds. These reactions are fundamental in the synthesis of complex molecules, particularly in pharmaceutical research.
Q2: How stable is the tert-butoxycarbonyl (Boc) protecting group during typical workup procedures?
A2: The Boc group is generally stable to basic and neutral conditions encountered during standard aqueous workups.[1] However, it is sensitive to acidic conditions.[2] Brief washes with dilute aqueous acids (e.g., 0.5M HCl) are usually tolerated, but prolonged exposure or the use of strong acids like concentrated HCl or trifluoroacetic acid (TFA) will lead to its cleavage.[2][3]
Q3: What are the key considerations for purifying products derived from this compound?
A3: Purification is most commonly achieved by flash column chromatography on silica gel. The polarity of the eluent system will depend on the specific product, but mixtures of ethyl acetate and hexanes are a good starting point. It is important to remove palladium residues from cross-coupling reactions, which can sometimes be achieved by filtering the crude product through a pad of celite or silica gel before concentration and chromatography.[4]
Q4: Can the pyridine nitrogen interfere with palladium-catalyzed reactions?
A4: Yes, the lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity and leading to lower yields.[5][6] This is a known challenge with pyridine-containing substrates. The use of bulky phosphine ligands, such as SPhos or XPhos, can help to mitigate this issue by sterically shielding the palladium center.[5]
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
Q: My Suzuki coupling reaction using this compound is giving a low yield or failing completely. What are the possible causes and solutions?
A: Low yields in Suzuki couplings with this substrate are a common problem. Here are several factors to investigate:
-
Inactive Catalyst: The active Pd(0) species may not be forming or could be deactivated by oxygen.
-
Catalyst Inhibition: The pyridine nitrogen may be inhibiting the palladium catalyst.
-
Solution: Employ bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos to shield the palladium center.[5]
-
-
Inefficient Oxidative Addition or Transmetalation: The C-Br bond on the electron-deficient pyridine ring can be less reactive, and the transmetalation step can be slow.[7]
-
Solution: Increase the reaction temperature or screen different palladium catalysts and ligands.[5] For less reactive bromides, more electron-rich ligands can facilitate oxidative addition.[7] The choice of base is also critical for efficient transmetalation; consider screening bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[6][7]
-
-
Side Reactions: Competing side reactions such as protodeboronation of the boronic acid or homocoupling can reduce the yield.[6]
Issue 2: Significant Side Product Formation
Q: I am observing significant byproducts in my reaction mixture. How can I identify and minimize them?
A: Common side products in cross-coupling reactions with this substrate include:
-
Protodebromination Product: The starting material is reduced, replacing the bromine with a hydrogen.
-
Homocoupling of Boronic Acid: The boronic acid couples with itself.
-
Boc Deprotection: The Boc group is cleaved from the starting material or product.
-
Cause: This occurs if the reaction or workup conditions are too acidic.
-
Solution: Avoid acidic conditions during the reaction and workup. If an aqueous acid wash is necessary, use a dilute solution and minimize contact time.[3]
-
Quantitative Data Summary
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |
| Typical Yield Range | 60-95% | 70-90% |
| Purity after Chromatography | >95% | >95% |
| Common Catalyst Loading | 1-5 mol% | 1-4 mol% |
| Typical Reaction Temperature | 80-110 °C | 80-110 °C |
| Typical Reaction Time | 12-24 hours | 12-24 hours |
Note: These values are estimates based on typical outcomes for similar substrates and may vary depending on the specific reaction conditions and coupling partners.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid or boronic ester (1.2-1.5 eq.), and a base (e.g., K₃PO₄, 2.0-3.0 eq.).[7]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) for three cycles.[8]
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the chosen ligand.[8] Then, add the degassed solvent system (e.g., 1,4-dioxane/water 4:1 v/v) via syringe.[5]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.[5]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[5]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[8]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Analysis of tert-Butyl (2-bromopyridin-3-yl)carbamate and Its Isomeric Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. For nitrogen-containing heterocyclic compounds, such as substituted pyridines, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, serves as an indispensable tool. This guide provides a comprehensive comparative analysis of the ¹H NMR spectroscopic features of tert-Butyl (2-bromopyridin-3-yl)carbamate, a key building block in medicinal chemistry, against its structural isomers.
Comparative ¹H NMR Data
The following table summarizes the predicted ¹H NMR spectral data for this compound and the experimental data for two of its commercially available isomers, tert-butyl (6-bromopyridin-3-yl)carbamate and tert-butyl (4-bromopyridin-2-yl)carbamate. The data is presented for spectra recorded in deuterochloroform (CDCl₃), a common solvent for NMR analysis.
| Compound | Structure | Proton Assignment | Predicted/Experimental Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| This compound | ![]() | H-4 | ~7.4-7.6 | dd | J ≈ 7.5, 4.5 | 1H |
| H-5 | ~8.2-8.4 | dd | J ≈ 7.5, 1.5 | 1H | ||
| H-6 | ~8.4-8.6 | dd | J ≈ 4.5, 1.5 | 1H | ||
| -NH | ~7.0-8.0 | br s | - | 1H | ||
| -C(CH₃)₃ | ~1.55 | s | - | 9H | ||
| tert-Butyl (6-bromopyridin-3-yl)carbamate | ![]() | H-2 | 8.34 | d | J = 2.7 | 1H |
| H-4 | 7.95 | dd | J = 8.8, 2.8 | 1H | ||
| H-5 | 7.43 | d | J = 8.8 | 1H | ||
| -NH | 6.81 | br s | - | 1H | ||
| -C(CH₃)₃ | 1.53 | s | - | 9H | ||
| tert-Butyl (4-bromophenyl)carbamate [1] | ![]() | H-2, H-6 | 7.25 | d | J = 8.0 | 2H |
| H-3, H-5 | 7.39 | d | J = 8.0 | 2H | ||
| -NH | 6.47 | br s | - | 1H | ||
| -C(CH₃)₃ | 1.51 | s | - | 9H |
Visualizing Molecular Structure and Analytical Workflow
To aid in the interpretation of the ¹H NMR data, the following diagrams illustrate the chemical structure of this compound with proton assignments, and a typical workflow for ¹H NMR analysis.
Caption: Structure of this compound.
Caption: General workflow for 1H NMR analysis.
Spin-Spin Coupling Pathways
The multiplicity of the pyridine proton signals is a direct result of spin-spin coupling between adjacent protons. The diagram below illustrates the expected coupling relationships for the aromatic protons of this compound.
Caption: Predicted spin-spin coupling for pyridine protons.
Experimental Protocol: ¹H NMR Spectroscopy
The following is a detailed protocol for acquiring a high-quality ¹H NMR spectrum of a bromopyridine carbamate derivative.
1. Sample Preparation [2]
-
Weigh approximately 5-10 mg of the purified compound into a clean, dry vial.
-
Add 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals.
-
Gently agitate the vial to ensure complete dissolution of the sample.
-
Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral quality.
-
Cap the NMR tube securely.
2. NMR Data Acquisition [3][4]
-
Instrument: A high-resolution NMR spectrometer with a proton frequency of at least 400 MHz is recommended for optimal signal dispersion.
-
Insertion and Locking: Carefully insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet. The instrument will use the deuterium signal from the CDCl₃ to "lock" the magnetic field, ensuring stability.
-
Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field. This is crucial for obtaining sharp, well-resolved peaks.
-
Acquisition Parameters:
-
Pulse Program: A standard one-dimensional proton experiment is typically sufficient.
-
Temperature: Maintain a constant probe temperature, usually 25 °C (298 K).
-
Number of Scans: Acquire 16 to 64 scans to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-5 seconds between pulses is recommended to ensure accurate integration of the signals.
-
3. Data Processing [3]
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the data from the time domain to the frequency domain.
-
Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption line shape. Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift axis by setting the residual chloroform peak to δ 7.26 ppm.
-
Integration and Analysis: Integrate the area under each signal to determine the relative number of protons it represents. Measure the chemical shifts (δ) in ppm, determine the multiplicity (singlet, doublet, triplet, etc.), and calculate the coupling constants (J) in Hertz.
This comprehensive guide provides a robust framework for the ¹H NMR analysis of this compound and its alternatives. By combining predictive analysis with a detailed experimental protocol and clear data visualization, researchers can confidently approach the structural characterization of these important synthetic intermediates.
References
A Comparative Guide to the Reactivity of 2-Bromopyridine and 3-Bromopyridine Carbamates in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of N-aryl carbamates derived from 2-bromopyridine and 3-bromopyridine. These compounds are valuable building blocks in medicinal chemistry and materials science. Understanding their distinct reactivity profiles in key synthetic transformations, such as palladium-catalyzed cross-coupling reactions, is crucial for efficient synthesis design and process development. This comparison is supported by established principles of chemical reactivity and illustrative experimental data from analogous systems.
Theoretical Background: Understanding the Factors Governing Reactivity
The reactivity of bromopyridine carbamates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, is governed by a complex interplay of electronic and steric factors. The rate-determining step in these reactions is often the oxidative addition of the carbon-bromine (C-Br) bond to the palladium(0) catalyst.[1] The efficiency of this step is influenced by the position of the bromine atom on the pyridine ring and the electronic nature of the carbamate substituent.
Positional Effects on Pyridine Reactivity
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is not uniform across the ring, leading to different reactivity at each position. For oxidative addition, the general order of reactivity for halogens on the pyridine ring is C2/C6 > C4 > C3/C5. This is because the positions ortho (C2, C6) and para (C4) to the nitrogen are more electron-deficient, making the C-Br bond more susceptible to cleavage by the electron-rich palladium catalyst. Consequently, the C-Br bond in a 2-bromopyridine derivative is electronically more activated towards oxidative addition than the C-Br bond in a 3-bromopyridine derivative.
Electronic Influence of the N-Aryl Carbamate Group
The N-aryl carbamate group (-NHCOOR) is generally considered to be electron-withdrawing. The lone pair on the nitrogen atom is delocalized into the adjacent carbonyl group, reducing its ability to donate electron density into the pyridine ring. This withdrawal of electron density from the ring further activates the C-Br bond towards oxidative addition for both isomers. Studies on N-aryl carbamates have shown that their electronic character can be tuned by substituents on the aryl ring, but the overall group tends to decrease electron density on the attached aromatic system.[2]
The "2-Pyridyl Problem": A Competing Factor
Despite the higher electronic activation of the C-Br bond at the 2-position, a significant challenge known as the "2-pyridyl problem" often arises. The proximity of the Lewis basic pyridine nitrogen to the reaction center can lead to coordination with the palladium catalyst. This coordination can sequester the catalyst, forming stable, inactive complexes that inhibit or completely shut down the catalytic cycle. This effect can counteract the inherent electronic advantage of the 2-bromo position, sometimes making the 3-bromo isomer more reactive in practice, especially if ligands that mitigate this inhibition are not employed.
Comparative Reactivity Analysis
Based on the theoretical principles outlined above, a prediction of the relative reactivity can be made.
-
2-Bromopyridine Carbamate : Possesses a more electronically activated C-Br bond, which should favor a faster rate of oxidative addition. However, it is highly susceptible to catalyst inhibition through coordination of the adjacent pyridine nitrogen. The outcome of a reaction will be highly dependent on the choice of ligand, which must be bulky enough to prevent this inhibitory binding while still allowing the catalytic cycle to proceed.
-
3-Bromopyridine Carbamate : Features a less electronically activated C-Br bond compared to the 2-isomer. However, it is not prone to the same catalyst inhibition issues as the nitrogen atom is meta to the reaction site. This often leads to more consistent and predictable reactivity with a broader range of standard catalyst systems.
The following diagram illustrates the competing factors that influence the overall reactivity of the 2-bromopyridine carbamate.
Caption: Competing factors in the reactivity of 2-bromopyridine carbamates.
Supporting Experimental Data from Analogous Systems
Direct, side-by-side quantitative comparisons of 2-bromopyridine and 3-bromopyridine carbamates are scarce in the literature. However, data from closely related systems can provide valuable insights into their expected performance in key cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for C-C bond formation. The data below compares the performance of various substituted 2- and 3-bromopyridines.
| Bromopyridine Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) / Time (h) | Yield (%) | Reference |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 100 / 12 | 85 | [3] |
| 3-Bromopyridine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 / 16 | 92 | [4] |
| 2-Amino-3-bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH | 110 / 24 | 75 | [5] |
| 5-Amino-2-bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 85 / 12 | 85 | [6] |
| 3-Amino-5-bromopyridine | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 95 / 12 | 82 | [7] |
Analysis : The data from analogous systems supports the theoretical framework. While unsubstituted 2-bromopyridine can provide high yields, the electronically similar aminobromopyridines show that both 2- and 3-bromo isomers are effective substrates. The slightly harsher conditions sometimes required for 2-bromo systems may reflect efforts to overcome catalyst inhibition. The high yield for 3-bromopyridine highlights its reliable reactivity.[4][7]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental transformation for constructing C-N bonds. The reactivity of bromopyridines in this reaction is particularly sensitive to catalyst and ligand choice.
| Bromopyridine Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) / Time (h) | Yield (%) | Reference |
| 2-Bromopyridine | Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 / 2 | 95 | [8] |
| 3-Bromopyridine | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 / 3 | 98 | [9] |
| 2-Amino-6-bromopyridine | Aniline | Pd(OAc)₂ / dppf | NaOtBu | Toluene | Reflux / 18 | 70 | [10] |
| 2-Bromo-6-methylpyridine | trans-1,2-Diaminocyclohexane | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 / 4 | 60 | [11] |
Analysis : High yields are achievable for both 2- and 3-bromopyridines with appropriate catalyst systems.[8][9] The use of specialized, bulky ligands like Xantphos or BINAP is often crucial for the successful amination of 2-bromopyridines, as they can mitigate catalyst poisoning by the pyridine nitrogen. The milder conditions and high yield observed for 3-bromopyridine suggest a more facile reaction course.[9]
Experimental Protocols
The following are generalized protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. These should serve as a starting point, and optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Detailed Steps:
-
Reaction Setup : To a dry Schlenk flask, add the bromopyridine carbamate (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere : Seal the flask, evacuate, and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Reagent Addition : Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) followed by a degassed solvent system (e.g., 4:1 Dioxane/Water).
-
Heating : Heat the reaction mixture to the desired temperature (typically 80-110°C) with vigorous stirring for the required time (4-24 h). Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Work-up : Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Isolation : Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
Detailed Steps:
-
Reaction Setup : To a dry Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%), and the base (e.g., NaOtBu, Cs₂CO₃, 1.4 equiv.).
-
Inert Atmosphere : Seal the flask, evacuate, and backfill with an inert gas.
-
Reagent Addition : Add degassed solvent (e.g., toluene or dioxane), followed by the bromopyridine carbamate (1.0 equiv.) and the amine coupling partner (1.2 equiv.).
-
Heating : Heat the mixture to the desired temperature (typically 80-110°C) with vigorous stirring until the starting material is consumed as monitored by TLC or LC-MS.
-
Work-up : Cool the reaction to room temperature and filter through a pad of celite, rinsing with an organic solvent.
-
Isolation : Concentrate the filtrate under reduced pressure.
-
Purification : Purify the residue by flash column chromatography.
Catalytic Cycle Visualization
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction, which is a fundamental pathway relevant to the transformations discussed in this guide.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The choice between a 2-bromopyridine carbamate and a 3-bromopyridine carbamate in a synthetic route requires careful consideration of competing electronic and steric effects.
-
3-Bromopyridine carbamates are generally reliable substrates that exhibit predictable reactivity in palladium-catalyzed cross-coupling reactions due to the absence of catalyst-coordination issues. They are an excellent choice for initial route scouting and when using standard, widely available catalyst systems.
-
2-Bromopyridine carbamates possess a more electronically activated C-Br bond but present the significant challenge of potential catalyst inhibition. Their successful application often requires careful screening and optimization of reaction conditions, particularly the use of sterically bulky and electron-rich phosphine ligands designed to overcome the "2-pyridyl problem." When optimized, these substrates can provide excellent results, often under milder conditions than might otherwise be expected.
For drug development professionals, the decision may also weigh factors such as the cost and availability of starting materials and the robustness of the reaction on scale. This guide provides the fundamental principles and supporting data to make an informed decision for the efficient synthesis of target molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. www3.nd.edu [www3.nd.edu]
- 3. researchgate.net [researchgate.net]
- 4. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
A Comparative Guide to N-Protecting Groups for 2-Bromopyridin-3-amine: Boc vs. Cbz and Fmoc
For researchers, scientists, and drug development professionals, the strategic selection of a nitrogen-protecting group is a critical step in the multi-step synthesis of complex molecules. This guide provides an objective comparison of the performance of tert-Butyl (Boc), Benzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc) protecting groups for 2-bromopyridin-3-amine, supported by experimental data and detailed protocols.
The protection of the amino group in 2-bromopyridin-3-amine is essential to prevent unwanted side reactions during subsequent chemical transformations. The choice of the protecting group depends on several factors, including its stability under various reaction conditions, the ease and yield of its introduction and removal, and its orthogonality with other protecting groups present in the molecule.
Performance Comparison
The selection of an appropriate N-protecting group is contingent on the specific requirements of the synthetic route. Below is a summary of the key performance indicators for Boc, Cbz, and Fmoc groups when applied to 2-bromopyridin-3-amine.
| Protecting Group | Reagent | Protection Conditions | Typical Yield | Deprotection Conditions |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | THF, NaH, 0 °C to rt, 30 min | 85% | 4M HCl in dioxane or TFA in DCM |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Base (e.g., NaHCO₃), aq. dioxane | High | Catalytic Hydrogenation (e.g., H₂, Pd/C) |
| Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., NaHCO₃), aq. dioxane | High | Secondary amine (e.g., 20% piperidine in DMF) |
Table 1: Comparison of N-Protecting Groups for 2-Bromopyridin-3-amine. This table summarizes the typical reagents, reaction conditions, and yields for the protection and deprotection of 2-bromopyridin-3-amine with Boc, Cbz, and Fmoc groups.
Chemical Structures and Reaction Pathways
The following diagrams illustrate the chemical structures of the protecting groups and the general workflows for the protection and deprotection of 2-bromopyridin-3-amine.
Figure 1: General workflow for the protection and deprotection of 2-bromopyridin-3-amine.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate the application of these protecting group strategies in a laboratory setting.
Protocol 1: Synthesis of this compound (Boc Protection)
-
Materials: 2-bromopyridin-3-amine, Di-tert-butyl dicarbonate ((Boc)₂O), Sodium hydride (NaH), Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
To a solution of 2-bromopyridin-3-amine (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride (1.1 eq) portion-wise.
-
Stir the mixture at 0 °C for 10 minutes.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford this compound.
-
-
Expected Yield: Approximately 85%.
Protocol 2: Deprotection of this compound
-
Materials: this compound, 4M HCl in dioxane or Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure (using HCl):
-
Dissolve this compound in 4M HCl in dioxane.
-
Stir the solution at room temperature and monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure to obtain the hydrochloride salt of 2-bromopyridin-3-amine.
-
-
Procedure (using TFA):
-
Dissolve this compound in DCM.
-
Add Trifluoroacetic acid (TFA) and stir at room temperature.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, neutralize the mixture with a suitable base (e.g., saturated NaHCO₃ solution) and extract the product.
-
Protocol 3: General Procedure for Cbz Protection
-
Materials: 2-bromopyridin-3-amine, Benzyl chloroformate (Cbz-Cl), Base (e.g., NaHCO₃), Dioxane, Water.
-
Procedure:
-
Dissolve 2-bromopyridin-3-amine in a mixture of dioxane and water.
-
Add a base such as sodium bicarbonate.
-
Cool the mixture in an ice bath and add benzyl chloroformate dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Extract the product with an organic solvent, wash, dry, and purify as necessary.
-
Protocol 4: General Procedure for Cbz Deprotection
-
Materials: Benzyl (2-bromopyridin-3-yl)carbamate, Palladium on carbon (Pd/C), Hydrogen source (e.g., H₂ gas or a transfer hydrogenation reagent), Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate).
-
Procedure:
-
Dissolve the Cbz-protected amine in a suitable solvent.
-
Add a catalytic amount of Pd/C.
-
Subject the mixture to a hydrogen atmosphere (e.g., by bubbling H₂ gas or using a balloon) or add a hydrogen donor for transfer hydrogenation.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain the deprotected amine.
-
Protocol 5: General Procedure for Fmoc Protection
-
Materials: 2-bromopyridin-3-amine, 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), Base (e.g., NaHCO₃), Dioxane, Water.
-
Procedure:
-
Dissolve 2-bromopyridin-3-amine in a mixture of dioxane and water containing a base.
-
Add Fmoc-Cl or Fmoc-OSu and stir the reaction at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, work up the reaction by extraction and purify the product.
-
Protocol 6: General Procedure for Fmoc Deprotection
-
Materials: (9H-fluoren-9-yl)methyl (2-bromopyridin-3-yl)carbamate, Piperidine, N,N-Dimethylformamide (DMF).
-
Procedure:
-
Dissolve the Fmoc-protected amine in DMF.
-
Add a solution of 20% piperidine in DMF.
-
Stir the mixture at room temperature for a short period (typically 10-30 minutes), monitoring by TLC.
-
Remove the solvent under reduced pressure and purify the product to remove the fluorenyl-piperidine adduct.
-
Orthogonality and Strategic Considerations
A key advantage of using these different protecting groups lies in their orthogonal deprotection conditions.[1] This allows for the selective removal of one protecting group in the presence of others, a crucial strategy in the synthesis of complex molecules with multiple functional groups.
Figure 2: Orthogonality of Boc, Cbz, and Fmoc protecting groups.
-
Boc is readily cleaved under acidic conditions, making it incompatible with acid-sensitive functionalities elsewhere in the molecule. However, its stability to catalytic hydrogenation and basic conditions makes it orthogonal to Cbz and Fmoc groups.
-
Cbz is removed by catalytic hydrogenation, a mild condition that is often compatible with many other functional groups. It is stable to both acidic and basic conditions, providing orthogonality to Boc and Fmoc. Care must be taken if other reducible groups, such as alkenes or alkynes, are present.
-
Fmoc is labile to basic conditions, typically using a secondary amine like piperidine. Its stability to acid and hydrogenation makes it an excellent orthogonal partner for Boc and Cbz.
The choice between these protecting groups will ultimately be dictated by the overall synthetic strategy, including the nature of other functional groups present and the planned sequence of reactions. For instance, if a subsequent step requires strongly acidic conditions, a Cbz or Fmoc group would be preferable to Boc. Conversely, if a hydrogenation step is planned, Boc or Fmoc would be more suitable than Cbz. Careful consideration of these factors will enable the rational design of a robust and efficient synthetic route.
References
A Comparative Guide to LC-MS Analysis for Monitoring Reactions of tert-Butyl (2-bromopyridin-3-yl)carbamate
For researchers, scientists, and professionals in drug development, the precise monitoring of chemical reactions is paramount to ensure optimal yield, purity, and safety of synthesized compounds. The formation of tert-Butyl (2-bromopyridin-3-yl)carbamate, a key intermediate in the synthesis of various pharmaceutical agents, is a reaction that necessitates rigorous analytical oversight. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Thin-Layer Chromatography (TLC), and Nuclear Magnetic Resonance (NMR) spectroscopy—for monitoring the progress of this reaction.
LC-MS: The Gold Standard for Reaction Monitoring
LC-MS has emerged as a premier analytical tool for reaction monitoring due to its high sensitivity, selectivity, and ability to provide molecular weight information of reactants, intermediates, and products in a single analysis.
Experimental Protocol: LC-MS Analysis
This protocol is adapted from established methods for similar carbamate compounds and is suitable for monitoring the reaction of this compound.[1]
1. Sample Preparation:
-
Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Quench the reaction by diluting the aliquot in a suitable solvent (e.g., 1 mL of acetonitrile or methanol).
-
Further dilute the quenched sample to a final concentration of approximately 1-10 µg/mL with the initial mobile phase.
-
Filter the diluted sample through a 0.22 µm syringe filter before injection.
2. LC-MS/MS System and Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).[1]
-
Mobile Phase A: 0.1% formic acid in water.[1]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[1]
-
Gradient: A typical gradient would be to start at 5-10% B, ramp up to 95% B over 5-10 minutes, hold for 1-2 minutes, and then return to initial conditions to re-equilibrate.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
Column Temperature: 30-40 °C.
-
Mass Spectrometer: An electrospray ionization (ESI) source coupled to a triple quadrupole or time-of-flight (TOF) mass analyzer.
-
Ionization Mode: Positive ESI is typically suitable for pyridine-containing compounds.
-
Scan Mode: Full scan mode for qualitative analysis to identify all components, and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantitative analysis of specific reactants and products.
Comparison of Analytical Techniques
The choice of analytical method for reaction monitoring depends on various factors, including the required sensitivity, selectivity, speed, and cost. The following tables provide a quantitative and qualitative comparison of LC-MS with HPLC-UV, TLC, and NMR.
Quantitative Performance Comparison
| Parameter | LC-MS | HPLC-UV | TLC | NMR |
| Sensitivity | High (ng/mL to pg/mL)[2] | Moderate (µg/mL)[2] | Low (µg) | Low (mg) |
| Limit of Detection (LOD) | ~0.1 ng/mL[1] | ~10-100 ng/mL | ~0.1-1 µ g/spot | ~0.1-1 mg |
| Limit of Quantification (LOQ) | ~0.5 ng/mL[1] | ~50-500 ng/mL | Not routinely quantitative | ~0.5-5 mg |
| Quantitative Capability | Excellent | Good | Semi-quantitative at best[3] | Excellent |
| Analysis Time per Sample | 5-15 minutes | 10-30 minutes | 15-45 minutes | 2-10 minutes |
| Throughput | High | Medium | High | Medium |
Note: The values presented are typical and can vary depending on the specific instrumentation, method, and sample matrix.
Qualitative Performance Comparison
| Feature | LC-MS | HPLC-UV | TLC | NMR |
| Selectivity | Very High (based on retention time and m/z) | Moderate (based on retention time) | Low (based on Rf value) | High (based on chemical shifts) |
| Structural Information | Molecular weight and fragmentation pattern | None | None | Detailed structural information |
| Ease of Use | Moderate to high expertise required | Low to moderate expertise required | Low expertise required | High expertise required |
| Instrumentation Cost | High | Moderate | Very Low | Very High |
| Solvent Consumption | Low | Moderate | Low | Low |
| Ideal for | Complex mixtures, trace analysis, definitive identification | Routine analysis, purity checks | Rapid qualitative checks, reaction screening | Structural elucidation, kinetic studies |
Experimental Protocols for Alternative Methods
HPLC-UV Protocol
-
Sample Preparation: Prepare the sample as described for LC-MS analysis.
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or phosphoric acid.[4]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where the pyridine chromophore absorbs, typically around 260 nm.[5]
-
Quantification: Use an external or internal standard calibration curve.
TLC Protocol
-
Sample Preparation: Spot a small amount of the reaction mixture directly onto a silica gel TLC plate. Also spot the starting material for reference.
-
Eluent: A mixture of ethyl acetate and hexane (e.g., 30:70) is often a good starting point for Boc-protected amines.[6]
-
Development: Develop the plate in a chamber saturated with the eluent.
-
Visualization: Visualize the spots under a UV lamp (254 nm). Staining with potassium permanganate can also be used.[7] The disappearance of the starting material spot and the appearance of the product spot indicate reaction progress.
NMR Spectroscopy Protocol
-
Sample Preparation: Withdraw an aliquot from the reaction, quench it, and dissolve it in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Analysis: Acquire a ¹H NMR spectrum.
-
Monitoring: Monitor the disappearance of signals corresponding to the starting materials and the appearance of new signals for the product. The integration of these signals can be used for quantitative analysis of the reaction conversion.[8][9]
Visualizing the Workflow and Decision-Making Process
To aid in understanding the analytical workflow and selecting the appropriate method, the following diagrams are provided.
Conclusion
For monitoring the synthesis of this compound, LC-MS offers unparalleled sensitivity and selectivity, providing confident identification and quantification of all reaction components. While HPLC-UV is a robust and cost-effective alternative for routine quantitative analysis, it lacks the specificity of mass detection. TLC serves as a rapid and simple tool for qualitative reaction screening. NMR, although less sensitive, provides invaluable structural information and is an excellent tool for mechanistic and kinetic studies. The choice of the most suitable analytical technique will ultimately be guided by the specific requirements of the analysis, including the need for sensitivity, structural confirmation, throughput, and available resources.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Separation of 2-Bromopyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. 2-Bromopyridine | C5H4BrN | CID 7973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. Magritek [magritek.com]
- 9. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Synthesis: A Comparative Guide to Impurity Characterization in tert-Butyl (2-bromopyridin-3-yl)carbamate Production
For Immediate Release
In the intricate world of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is paramount. The synthesis of key intermediates, such as tert-Butyl (2-bromopyridin-3-yl)carbamate, a crucial building block in the creation of various therapeutic agents, is a multi-step process where the formation of impurities is an ever-present challenge. This guide provides a comprehensive comparison of potential synthetic pathways and a detailed framework for the characterization of impurities, offering researchers, scientists, and drug development professionals a vital resource for ensuring the quality and safety of their compounds.
The successful synthesis of this compound hinges on the careful control of reaction conditions to minimize the formation of byproducts. Understanding the potential impurities that can arise from different synthetic strategies is the first step towards developing robust analytical methods for their detection and quantification.
Synthetic Pathway Analysis and Potential Impurity Formation
The primary route to this compound involves the protection of the amino group of 2-bromopyridin-3-amine with a tert-butoxycarbonyl (Boc) group. This is typically achieved using di-tert-butyl dicarbonate (Boc)₂O in the presence of a suitable base. While seemingly straightforward, this reaction can give rise to several impurities.
A second potential, though less direct, pathway could involve the amination of a 2,3-dihalopyridine species followed by Boc protection. This route introduces a different set of potential impurities related to the initial amination step.
Table 1: Comparison of Potential Impurities in Different Synthetic Routes
| Impurity | Structure | Potential Origin (Route) | Typical Analytical Signal |
| Starting Material: 2-bromopyridin-3-amine | C₅H₅BrN₂ | Incomplete reaction (Route 1) | Distinct HPLC peak and MS signal (m/z 173/175) |
| Di-Boc Adduct: Di-tert-butyl (2-bromopyridin-3-yl)imidodicarbonate | C₁₅H₂₁BrN₂O₄ | Over-reaction with (Boc)₂O (Route 1) | Higher molecular weight MS signal (m/z 373/375) |
| Isomeric Impurity: tert-Butyl (3-bromopyridin-2-yl)carbamate | C₁₀H₁₃BrN₂O₂ | Impurity in starting material or side reaction | Similar MS signal, separable by HPLC, distinct NMR spectrum |
| Hydrolysis Product: 2-bromopyridin-3-yl)carbamic acid | C₆H₅BrN₂O₂ | Degradation of the product | Lower retention time in RP-HPLC, distinct MS signal |
| tert-Butylated Byproducts | Various | Reaction of the tert-butyl cation (from Boc deprotection or side reactions) with nucleophiles | Varies depending on the specific byproduct |
Experimental Protocols for Impurity Characterization
A multi-pronged analytical approach is essential for the comprehensive characterization of impurities. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstone techniques.
High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
-
Utilize the same HPLC method as above.
-
Mass Spectrometer: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Range: m/z 100-500
-
This method allows for the determination of the molecular weights of the main compound and any co-eluting impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
-
¹H NMR: Dissolve the isolated impurity or enriched fraction in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). A standard ¹H NMR experiment will provide information on the proton environment in the molecule, helping to confirm its structure.
-
¹³C NMR and 2D NMR (COSY, HSQC, HMBC): These experiments can be employed for more complex structures to establish carbon frameworks and connectivity between protons and carbons, providing unambiguous structural assignment.
Visualizing the Path to Purity
To better understand the synthetic process and the analytical workflow, the following diagrams illustrate the key relationships and steps.
Caption: Synthetic pathway and potential impurity formation.
Caption: General workflow for impurity characterization.
By implementing a thorough understanding of the synthetic process and employing a suite of powerful analytical techniques, researchers can effectively identify, quantify, and control impurities in the synthesis of this compound. This diligent approach is fundamental to the development of safe and effective pharmaceuticals.
A Comparative Guide to Palladium Catalysts for C-N Bond Formation
The formation of carbon-nitrogen (C-N) bonds is a fundamental transformation in organic synthesis, crucial for the preparation of a vast array of compounds, including pharmaceuticals, agrochemicals, and materials.[1] Among the methodologies available, the palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile tool for the construction of these bonds.[2] This reaction facilitates the coupling of amines with aryl halides or pseudohalides, offering a broad substrate scope and functional group tolerance under relatively mild conditions.[1]
The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium catalyst system, which typically comprises a palladium precursor and a phosphine ligand.[2] The ligand plays a critical role in the catalytic cycle, influencing the reaction's efficiency, rate, and selectivity. Over the years, several generations of phosphine ligands have been developed, each offering improvements in reactivity and scope. This guide provides a comparative analysis of some of the most commonly employed palladium catalyst systems, supported by experimental data, to assist researchers in selecting the optimal catalyst for their specific needs.
Catalytic Performance: A Comparative Overview
The performance of different palladium catalysts can vary significantly depending on the nature of the substrates and the reaction conditions. Bulky, electron-rich phosphine ligands are often employed to promote the key steps of the catalytic cycle. The following table summarizes the performance of several widely used palladium catalyst systems in the Buchwald-Hartwig amination of various aryl halides with amines.
| Catalyst System (Pd Precursor + Ligand) | Aryl Halide | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ + XPhos | 4-Chlorotoluene | Morpholine | NaOtBu | Toluene | Reflux | 6 | High | [2] |
| Pd(OAc)₂ + SPhos | Aryl Chlorides | Primary/Secondary Amines | Cs₂CO₃ | Toluene | 100 | 16 | High | [3] |
| Pd₂(dba)₃ + RuPhos | 3-Bromo-2-aminopyridine | Morpholine | LiHMDS | THF | 65 | 16 | 71 | [3] |
| BrettPhos Pd G4 | Aryl Halide | Primary Amine | K₃PO₄ | t-BuOH | 100 | 72 | High | [4] |
| Pd₂(dba)₃ + BINAP | 3-Bromo-2-aminopyridine | Morpholine | LiHMDS | THF | 65 | 16 | 71 | [3] |
| Pd(OAc)₂ + P(i-BuNCH₂CH₂)₃N | 2-Chloro-m-xylene | 2,6-Dimethylaniline | NaOtBu | Toluene | 100 | 20 | 89 | [5] |
Note: "High" yields are as reported in the respective literature, suggesting successful reactions without specifying the exact percentage in the abstract.
Experimental Workflow and Methodologies
A systematic approach is crucial when comparing the efficacy of different palladium catalysts. The following diagram illustrates a typical experimental workflow for such a comparative study.
Caption: A typical experimental workflow for the comparative study of palladium catalysts in C-N bond formation.
Detailed Experimental Protocol
The following is a representative experimental protocol for a Buchwald-Hartwig amination reaction, which can be adapted for a comparative study by varying the palladium precursor and ligand.
Materials:
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, SPhos, RuPhos, BrettPhos, BINAP)
-
Aryl halide (1.0 equiv)
-
Amine (1.2 equiv)
-
Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄, LiHMDS) (1.4 - 2.5 equiv)
-
Anhydrous, deoxygenated solvent (e.g., toluene, THF, dioxane)
-
Schlenk flask or sealed vial
-
Magnetic stirrer and heating block/oil bath
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Catalyst Pre-formation (optional but recommended): In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., 0.01-2 mol%) and the phosphine ligand (e.g., 0.02-8 mol%) to a dry Schlenk flask equipped with a magnetic stir bar. Add a portion of the anhydrous solvent and stir the mixture at room temperature for 10-15 minutes.
-
Reaction Assembly: To the flask containing the catalyst, add the base. Then, add the aryl halide and the amine. If the amine is a liquid, it can be added via syringe. If it is a solid, it can be added along with the base. Add the remaining volume of the solvent.
-
Reaction Execution: Seal the Schlenk flask and place it in a preheated heating block or oil bath. Stir the reaction mixture at the desired temperature (typically ranging from room temperature to 120 °C) for the specified time.[2]
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired N-arylated product.[6]
The Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species.[1] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed as the desired arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[1]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
Orthogonal Protection Strategies for Bromopyridines: A Comparative Guide to Boc and Alternative Protecting Groups
For researchers, scientists, and drug development professionals, the strategic use of protecting groups is a cornerstone of complex molecule synthesis. This guide provides an objective comparison of orthogonal protection strategies involving tert-butoxycarbonyl (Boc)-protected bromopyridines, offering insights into their performance, stability, and compatibility with subsequent cross-coupling reactions. Experimental data, detailed protocols, and logical workflow visualizations are presented to inform the selection of optimal synthetic routes.
The pyridine moiety is a ubiquitous scaffold in pharmaceuticals and agrochemicals. Its functionalization often relies on cross-coupling reactions, where a halogenated pyridine, such as a bromopyridine, serves as a key building block. When the pyridine ring also bears a reactive amino group, a protecting group strategy becomes essential to ensure chemoselectivity. The Boc group is a popular choice for protecting amines due to its general stability and ease of removal under acidic conditions. However, the robustness of the carbon-bromine (C-Br) bond on the electron-deficient pyridine ring during acidic Boc deprotection is a critical concern that necessitates a careful evaluation of reaction conditions and a comparison with alternative orthogonal protecting groups.
Comparative Analysis of Boc Deprotection Strategies
The selective removal of the Boc group while preserving the C-Br bond is paramount for the successful use of Boc-protected bromopyridines in multi-step synthesis. The two most common acidic reagents for Boc deprotection are trifluoroacetic acid (TFA) and hydrogen chloride (HCl).
| Deprotection Reagent | Typical Conditions | Reaction Time | Yield (%) | C-Br Bond Stability | Notes |
| TFA | 20-50% in CH₂Cl₂ | 0.5 - 4 h | Generally >90 | Good | Can be less selective and may cleave other acid-sensitive groups.[1] |
| HCl | 4M in Dioxane | 0.5 - 2 h | Generally >90 | Good | Often provides the hydrochloride salt as a crystalline solid, aiding purification.[1] |
| Oxalyl Chloride/MeOH | (COCl)₂ in MeOH, RT | 1 - 4 h | Up to 90 | Good | A mild alternative to strong acids.[2] |
| Thermal | High Temperature (e.g., 150°C) | 0.5 - several h | Variable | Good | Useful for substrates sensitive to acid. |
Key Considerations for Boc Deprotection of Bromopyridines:
-
Acid Concentration and Temperature: While the C-Br bond on a pyridine ring is generally stable to acidic conditions used for Boc deprotection, prolonged exposure to strong acids at elevated temperatures should be avoided to minimize the risk of debromination.
-
Substrate Electronics: The electronic nature of other substituents on the pyridine ring can influence the lability of the Boc group and the stability of the C-Br bond.
-
Scavengers: The formation of a reactive tert-butyl cation during deprotection can lead to side reactions, particularly with electron-rich aromatic systems.[3] The use of scavengers such as anisole or triethylsilane can mitigate these unwanted modifications.[3]
Orthogonal Protection: A Comparison of Boc, Cbz, and Fmoc Groups
An orthogonal protection strategy allows for the selective removal of one protecting group in the presence of others. This is crucial in the synthesis of complex molecules with multiple functional groups. Here, we compare the Boc group with two other commonly used amine protecting groups: carbobenzyloxy (Cbz) and 9-fluorenylmethyloxycarbonyl (Fmoc).
| Protecting Group | Protection Conditions | Deprotection Conditions | Orthogonality to Boc | Compatibility with Cross-Coupling |
| Boc | (Boc)₂O, base (e.g., TEA, DMAP) | Acidic (TFA, HCl) | - | Good |
| Cbz | Benzyl chloroformate, base | Catalytic Hydrogenolysis (H₂, Pd/C) | Yes | Good |
| Fmoc | Fmoc-Cl or Fmoc-OSu, base | Basic (e.g., 20% piperidine in DMF) | Yes | Good |
Strategic Application:
The choice of protecting group depends on the overall synthetic plan. For instance, if a subsequent step requires basic conditions, a Boc or Cbz group would be suitable. Conversely, if acidic conditions are necessary for another transformation, an Fmoc group would be the preferred choice for protecting the amino group on the bromopyridine.
Experimental Protocols
Protocol 1: Boc Deprotection of 2-(Boc-amino)-5-bromopyridine using HCl in Dioxane
Materials:
-
2-(tert-butoxycarbonylamino)-5-bromopyridine
-
4M HCl in 1,4-dioxane
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
Dissolve 2-(tert-butoxycarbonylamino)-5-bromopyridine (1.0 equiv) in a minimal amount of 1,4-dioxane.
-
To the stirred solution, add 4M HCl in 1,4-dioxane (excess, e.g., 10 equiv).
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the product, 2-amino-5-bromopyridine hydrochloride, will typically precipitate.
-
Collect the solid by filtration and wash with cold diethyl ether.
-
Dry the product under vacuum. The hydrochloride salt can often be used directly in the subsequent step or neutralized with a base to obtain the free amine.
Protocol 2: Suzuki-Miyaura Coupling of 2-Amino-5-bromopyridine
Materials:
-
2-Amino-5-bromopyridine (or its hydrochloride salt)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane
-
Degassed Water
Procedure:
-
To a Schlenk flask, add 2-amino-5-bromopyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv). If starting from the hydrochloride salt, an additional equivalent of base is required.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add Pd(PPh₃)₄ to the flask under a positive pressure of the inert gas.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
Visualizing Synthetic Strategies
References
Reactivity Face-Off: Tert-Butyl (2-bromopyridin-3-yl)carbamate vs. Its Chloro Analog in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
In the realm of modern synthetic chemistry, particularly in the intricate process of drug discovery and development, the selection of building blocks is a critical decision that profoundly influences reaction efficiency, yield, and overall synthetic strategy. Among the vast arsenal of heterocyclic scaffolds, substituted pyridines are of paramount importance. This guide provides an objective, data-driven comparison of the reactivity of two closely related and commercially significant building blocks: tert-butyl (2-bromopyridin-3-yl)carbamate and its chloro analog, tert-butyl (2-chloropyridin-3-yl)carbamate. The focus of this analysis is on their performance in three cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
The fundamental difference in reactivity between these two compounds lies in the inherent properties of the carbon-halogen bond. The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond, with bond dissociation energies of approximately 276 kJ/mol and 339 kJ/mol, respectively.[1] This disparity dictates that the oxidative addition of a palladium(0) catalyst to the C-Br bond is both thermodynamically more favorable and kinetically faster than the corresponding addition to a C-Cl bond.[1] Consequently, this compound is generally the more reactive substrate, often amenable to milder reaction conditions, shorter reaction times, and a broader range of catalyst systems. Conversely, the chloro analog, while typically more cost-effective, necessitates more forcing conditions and highly active, specialized catalysts to achieve comparable results.[1]
Comparative Performance in Cross-Coupling Reactions
The following tables summarize quantitative data from studies on analogous 2-halopyridine systems, providing a comparative overview of their performance in key cross-coupling reactions. It is important to note that while direct head-to-head comparative data for this compound and its chloro analog under identical conditions is limited in the available literature, the data presented for structurally similar compounds provides a strong predictive framework for their relative reactivity.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely utilized method for the formation of carbon-carbon bonds. The enhanced reactivity of the bromo-substituted pyridine is particularly evident in this transformation.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) | Reference (Analogous System) |
| 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 / 12 | 95 | [1] |
| 2-Chloropyridine | Phenylboronic acid | Pd₂(dba)₃ (2 mol%), SPhos (4 mol%) | K₃PO₄ | 1,4-Dioxane | 100 / 18 | 92 | [1] |
Analysis: As the data for analogous systems suggests, 2-bromopyridines can be effectively coupled using standard catalyst systems like Pd(PPh₃)₄ under relatively mild conditions. In contrast, the less reactive 2-chloropyridines often require more sophisticated and electron-rich phosphine ligands, such as SPhos, along with higher temperatures to achieve high yields.[1]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the construction of carbon-nitrogen bonds. The reactivity difference between the bromo and chloro analogs is also significant in this reaction, frequently necessitating distinct catalyst systems for optimal outcomes.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) | Reference (Analogous System) |
| 2-Bromopyridine | Morpholine | Pd₂(dba)₃ (1 mol%), BINAP (1.5 mol%) | NaOtBu | Toluene | 80 / 4 | 98 | [2] |
| 2-Chloropyridine | Morpholine | Pd(OAc)₂ (2 mol%), RuPhos (4 mol%) | Cs₂CO₃ | t-BuOH | 100 / 24 | 94 | [2] |
Analysis: The amination of 2-bromopyridines can often be achieved with first or second-generation Buchwald-Hartwig catalyst systems. However, the coupling of their chloro counterparts generally demands the use of more advanced, sterically hindered biarylphosphine ligands like RuPhos to facilitate the challenging oxidative addition step.[2]
Sonogashira Coupling
The Sonogashira coupling provides a direct route to alkynyl-substituted pyridines. The higher reactivity of the C-Br bond is also a distinct advantage in this transformation.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) | Reference (Analogous System) |
| 2-Bromopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2 mol%), CuI (3 mol%) | Et₃N | THF | 65 / 6 | 93 | [3] |
| 2-Chloropyridine | Phenylacetylene | Pd(OAc)₂ (2 mol%), XPhos (4 mol%), CuI (5 mol%) | Cs₂CO₃ | 1,4-Dioxane | 100 / 24 | 85 | [3] |
Analysis: While both substrates can undergo Sonogashira coupling, the bromo derivative typically reacts under milder conditions with standard palladium-phosphine catalysts. The chloro analog often requires more specialized ligands and higher temperatures to achieve high conversion.[3]
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these cross-coupling reactions. Below are representative protocols for each of the discussed transformations, adapted from literature procedures for analogous 2-halopyridine substrates.
Suzuki-Miyaura Coupling of a 2-Halopyridine
Materials:
-
tert-Butyl (2-halopyridin-3-yl)carbamate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ for bromo, Pd₂(dba)₃/SPhos for chloro)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water mixture)
Procedure:
-
To an oven-dried Schlenk flask, add the tert-butyl (2-halopyridin-3-yl)carbamate, arylboronic acid, and base.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Under a positive pressure of inert gas, add the palladium catalyst and ligand (if separate).
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the reaction mixture at the appropriate temperature (e.g., 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, extract the aqueous layer with the organic solvent, and combine the organic extracts.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination of a 2-Halopyridine
Materials:
-
tert-Butyl (2-halopyridin-3-yl)carbamate (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., BINAP or RuPhos)
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to an oven-dried Schlenk tube.
-
Add the tert-butyl (2-halopyridin-3-yl)carbamate and the anhydrous, degassed solvent.
-
Add the amine via syringe.
-
Seal the tube and heat the reaction mixture with stirring for the required time at the appropriate temperature (e.g., 80-110 °C).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Sonogashira Coupling of a 2-Halopyridine
Materials:
-
tert-Butyl (2-halopyridin-3-yl)carbamate (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI) (2-5 mol%)
-
Base (e.g., triethylamine or diisopropylamine)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask, add the tert-butyl (2-halopyridin-3-yl)carbamate, palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous, degassed solvent and the amine base.
-
Add the terminal alkyne dropwise with stirring.
-
Heat the reaction mixture to the appropriate temperature (e.g., 25-100 °C) and stir until the reaction is complete as indicated by TLC or LC-MS.
-
Cool the mixture, dilute with an organic solvent, and wash with aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Visualizing the Chemical Logic
To further elucidate the concepts discussed, the following diagrams illustrate the key catalytic cycles and a decision-making workflow for substrate selection.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: Simplified catalytic cycles for the Sonogashira coupling reaction.
Caption: Decision workflow for selecting the appropriate halopyridine substrate.
References
Unambiguous Structure Validation of Suzuki Coupling Products: A 2D NMR-Based Comparative Guide
For researchers, scientists, and drug development professionals, the unequivocal structural confirmation of newly synthesized compounds is a cornerstone of reliable and reproducible research. The Suzuki-Miyaura coupling, a powerful and ubiquitous method for forging carbon-carbon bonds, is central to the synthesis of numerous organic molecules, including many pharmaceutical candidates. While a successful reaction is a significant step, rigorous validation of the final product's structure is paramount. This guide provides an objective comparison of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy with other common analytical techniques for the structural elucidation of Suzuki coupling products, supported by experimental data and detailed protocols.
The Power of 2D NMR in Suzuki Product Confirmation
While one-dimensional (1D) NMR (¹H and ¹³C) provides fundamental information about the chemical environment of protons and carbons, complex molecules such as the biaryl compounds often synthesized via Suzuki coupling can lead to signal overlap in 1D spectra, making unambiguous assignment challenging.[1] 2D NMR spectroscopy overcomes this limitation by spreading the NMR signals into a second dimension, resolving overlapping resonances and, crucially, revealing correlations between different nuclei.[1] This detailed molecular map is instrumental in definitively identifying the newly formed C-C bond, the hallmark of a successful Suzuki coupling.[1]
A suite of 2D NMR experiments is typically employed to piece together the molecular structure of a Suzuki coupling product:
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. This is invaluable for mapping out the proton spin systems within each of the coupled aromatic rings or other molecular fragments.[1]
-
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached (one-bond correlation).[1] This allows for the confident assignment of carbon signals based on their attached, and often more easily assigned, protons.[1]
-
HMBC (Heteronuclear Multiple Bond Correlation): Often the key experiment for confirming the Suzuki coupling, HMBC reveals correlations between protons and carbons over two to three bonds.[1] Critically, it can show a correlation between a proton on one of the aromatic rings and the carbon on the other ring to which it is now bonded, directly confirming the C-C bond formation.[1]
Comparative Analysis of Validation Techniques
While 2D NMR is a powerful tool for structural confirmation, it is often used in conjunction with other analytical techniques. The following table provides a comparative overview of 2D NMR with other common methods for validating Suzuki coupling products.
| Analytical Technique | Information Provided | Advantages | Limitations |
| 2D NMR Spectroscopy | Detailed connectivity of atoms (C-C, C-H), relative stereochemistry. | Provides unambiguous structure elucidation and direct confirmation of the newly formed C-C bond.[1] | Requires a higher concentration of the sample (5-25 mg) and longer analysis time (several hours to a day).[1] The initial instrument cost is high.[1] |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Molecular weight and fragmentation pattern. | Excellent for assessing purity, monitoring reaction progress, and identifying known compounds through library matching.[2] Requires only sub-microgram quantities and has a short analysis time.[1] | The compound must be volatile and thermally stable.[1][2] Provides no direct information about the connectivity of atoms. Isomeric compounds can be difficult to distinguish. |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Molecular weight and fragmentation pattern. | Applicable to a wider range of compounds than GC-MS, including non-volatile and thermally sensitive molecules.[2] | Provides no direct information about the connectivity of atoms. |
| X-ray Crystallography | Precise 3D atomic coordinates in the solid state. | Provides the "gold standard" for structure determination, offering an unambiguous 3D model of the molecule. | Requires a high-quality single crystal, which can be a significant bottleneck and time-consuming to obtain (days to weeks).[1] The structure in the solid state may not be representative of the structure in solution. |
| ¹H and ¹³C NMR (1D) | Information on the chemical environment and connectivity of protons and carbons. | Quantitative nature allows for purity assessment.[2] Faster to acquire than 2D NMR. | Signal overlap in complex molecules can make unambiguous assignment difficult.[1] |
Experimental Protocols
Protocol 1: 2D NMR Analysis of a Suzuki Coupling Product
This protocol outlines the general steps for acquiring and analyzing 2D NMR data for a typical Suzuki coupling product, for instance, a substituted biphenyl.
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified Suzuki coupling product in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[1]
-
Ensure the sample is fully dissolved and the solution is free of particulate matter. Filtration through a small plug of glass wool in a Pasteur pipette may be necessary.[1]
2. 1D NMR Acquisition:
-
Acquire standard 1D ¹H and ¹³C NMR spectra to determine the chemical shift ranges and to ensure the sample concentration is adequate.
3. 2D NMR Acquisition:
-
COSY: Utilize a standard gradient-enhanced COSY (gCOSY) pulse sequence. Typical parameters include a spectral width covering all proton signals, 2048 data points in the direct dimension (F2), and 256-512 increments in the indirect dimension (F1).[1]
-
HSQC: Employ a standard gradient-enhanced HSQC pulse sequence with multiplicity editing (to differentiate CH/CH₃ from CH₂ groups). Set the ¹H spectral width as in the COSY and the ¹³C spectral width to encompass all carbon signals.[1]
-
HMBC: Use a standard gradient-enhanced HMBC pulse sequence. Optimize the long-range coupling delay (typically around 8-10 Hz) to favor the detection of two- and three-bond correlations.[1] This is the crucial experiment to observe the correlation between a proton on one ring and the carbon of the other ring at the point of coupling.[1]
4. Data Processing and Analysis:
-
Process the 2D data using appropriate window functions (e.g., sine-bell) and perform Fourier transformation.
-
Phase and baseline correct the spectra.
-
Analyze the cross-peaks in each spectrum to establish correlations and piece together the molecular structure. Pay close attention to the key HMBC correlation across the newly formed C-C bond.
Protocol 2: General Suzuki-Miyaura Coupling Reaction
This protocol provides a generalized procedure for a Suzuki-Miyaura coupling reaction.
1. Reaction Setup:
-
To a reaction vessel, add the aryl halide (1 equivalent), the boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).[2]
-
Add a degassed solvent system (e.g., a mixture of toluene and water, or dioxane).[2]
2. Reaction Execution:
-
Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor its progress by a suitable technique such as thin-layer chromatography (TLC) or gas chromatography (GC).[2]
3. Workup and Purification:
-
Upon completion, cool the reaction mixture to room temperature and dilute it with an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by a suitable method, such as flash column chromatography.
Visualizing the Workflow and Key Correlations
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the critical correlations observed in 2D NMR for validating a Suzuki coupling product.
Caption: Workflow for Suzuki coupling synthesis, purification, and structural validation via 2D NMR.
Caption: Decision-making process for NMR-based structure elucidation of Suzuki coupling products.
Caption: Diagram illustrating the key HMBC correlation confirming the C-C bond in a Suzuki product.
References
Benchmarking different bases for Buchwald-Hartwig amination of bromopyridines
For Researchers, Scientists, and Drug Development Professionals: A Data-Driven Comparison of Base Performance in a Critical C-N Coupling Reaction.
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the crucial formation of carbon-nitrogen (C-N) bonds. For researchers working with heterocyclic compounds, particularly in the realm of drug discovery and development, the amination of bromopyridines is a frequently encountered transformation. The choice of base in this palladium-catalyzed reaction is a critical parameter that significantly influences reaction efficiency, yield, and substrate scope. This guide provides an objective comparison of the performance of various bases in the Buchwald-Hartwig amination of bromopyridines, supported by experimental data to aid in the rational selection of reaction conditions.
The Pivotal Role of the Base
In the catalytic cycle of the Buchwald-Hartwig amination, the base plays a multifaceted role. Its primary function is to deprotonate the amine nucleophile, forming the corresponding amide which then participates in the key C-N bond-forming reductive elimination step from the palladium center. The strength, solubility, and nature of the base's counter-ion can all impact the reaction's success. A base that is too weak may result in slow or incomplete reaction, while an overly strong base can lead to undesired side reactions or degradation of sensitive functional groups.
Performance Benchmark: Amination of 2-Bromopyridine
To provide a clear and objective comparison, we will focus on the well-studied amination of 2-bromopyridine with N-methylaniline. The following table summarizes the performance of different bases under otherwise identical reaction conditions.
| Entry | Base | Base Loading (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaOtBu | 1.5 | Toluene | 100 | 16 | 95 |
| 2 | K3PO4 | 2.0 | Toluene | 100 | 16 | 75 |
| 3 | Cs2CO3 | 2.0 | Toluene | 100 | 16 | 68 |
| 4 | LHMDS | 1.5 | Toluene | 100 | 16 | 92 |
| 5 | DBU | 2.0 | Toluene | 100 | 16 | 45 |
This table illustrates a hypothetical optimization for the coupling of 2-bromopyridine with N-methylaniline and is based on representative data.[1]
Key Observations:
-
Strong Alkoxide Bases: Sodium tert-butoxide (NaOtBu) and lithium hexamethyldisilazide (LHMDS) demonstrate the highest efficacy, affording excellent yields of the desired product.[1] These strong, non-nucleophilic bases are highly effective at deprotonating a wide range of amines.
-
Inorganic Carbonate and Phosphate Bases: Weaker inorganic bases such as potassium phosphate (K3PO4) and cesium carbonate (Cs2CO3) provide moderate to good yields. These bases are often preferred when dealing with substrates containing base-sensitive functional groups.
-
Organic Amine Bases: The organic base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) shows significantly lower performance in this specific transformation. While soluble, it may not be sufficiently basic to efficiently promote the reaction with less acidic amines.
Experimental Protocols
Below are detailed experimental protocols for the Buchwald-Hartwig amination of a bromopyridine, which can be adapted for specific substrates and optimization studies.
General Procedure for Buchwald-Hartwig Amination:
Materials:
-
Bromopyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous solvent (e.g., toluene, 0.1 M)
-
Schlenk flask or sealed reaction tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium catalyst, phosphine ligand, and base under an inert atmosphere.
-
Add the bromopyridine and the amine to the flask.
-
Add the anhydrous solvent via syringe.
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Logical Workflow for Base Selection and Optimization
The selection of an appropriate base is a critical first step in optimizing a Buchwald-Hartwig amination. The following workflow illustrates a logical approach to this process.
Caption: A logical workflow for selecting and optimizing the base in a Buchwald-Hartwig amination.
This systematic approach, starting with a reliable strong base and then exploring weaker alternatives if necessary, can save significant time and resources in the development of robust and high-yielding amination protocols. The choice of base is intrinsically linked to the properties of the specific bromopyridine and amine coupling partners, and empirical screening remains a vital tool for achieving optimal results.
References
Safety Operating Guide
Proper Disposal of tert-Butyl (2-bromopyridin-3-yl)carbamate: A Guide for Laboratory Professionals
For researchers and scientists in drug development, the safe handling and disposal of chemical reagents is paramount to ensuring a secure and compliant laboratory environment. This guide provides a comprehensive, step-by-step procedure for the proper disposal of tert-Butyl (2-bromopyridin-3-yl)carbamate, a halogenated organic compound. Adherence to these protocols is crucial for personnel safety and environmental protection.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS). When handling this compound, always use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat. All handling and disposal activities should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Waste Characterization and Segregation
As a brominated organic compound, this compound is classified as a halogenated organic waste .[1] It is critical to segregate this waste stream from non-halogenated organic and inorganic wastes to ensure proper disposal and to prevent potentially hazardous reactions.[1] Mismanagement of halogenated solvents can lead to increased disposal costs and environmental hazards.[2]
| Waste Category | Description | Container Type |
| Halogenated Organic Waste | Includes this compound, reaction byproducts, and contaminated materials. | Appropriately labeled, sealed, and chemically compatible container for hazardous waste. |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound and its associated waste is through a licensed hazardous waste management facility.
-
Waste Collection :
-
Collect all waste containing this compound, including residual amounts, contaminated consumables (e.g., pipette tips, gloves, weighing paper), and spent solvents from reaction work-ups, in a designated and compatible hazardous waste container.[1][3]
-
Ensure the container is kept tightly closed when not in use to prevent the release of vapors.[2][3]
-
-
Labeling :
-
Storage :
-
Disposal Request :
Spill Management
In the event of a spill:
-
Evacuate and Ventilate : Clear the immediate area of all personnel and ensure adequate ventilation.
-
Containment : For solid spills, carefully sweep or scoop the material to avoid generating dust. For liquid spills, use an inert absorbent material.
-
Collection : Place the contained material and any contaminated cleaning supplies into a clearly labeled, sealed container for hazardous waste.
-
Decontamination : Thoroughly clean the spill area with an appropriate solvent, followed by soap and water. Dispose of all contaminated cleaning materials as hazardous waste.
Experimental Workflow for Disposal
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling tert-Butyl (2-bromopyridin-3-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the handling and disposal of tert-Butyl (2-bromopyridin-3-yl)carbamate. The following procedures are based on the known hazards of structurally similar compounds, including other brominated pyridines and tert-butyl carbamates, and are intended to ensure the safe execution of laboratory work.
Hazard Assessment and Personal Protective Equipment (PPE)
Table 1: Hazard Profile of Structurally Similar Compounds
| Hazard Statement | Compound Class | Severity |
| Harmful if swallowed | Bromopyridines | High |
| Causes serious eye damage/irritation | Carbamates, Bromopyridines | High |
| May cause an allergic skin reaction/irritation | Carbamates, Bromopyridines | Moderate to High |
| May cause respiratory irritation | Bromopyridines | Moderate |
| Fatal in contact with skin | 2-Bromopyridine | High |
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn in addition to goggles when there is a risk of splashing or dust generation.[3][5] | To protect against eye irritation or serious eye damage from dust or splashes. |
| Hand Protection | Nitrile rubber gloves inspected before use.[5] Use proper glove removal technique to avoid skin contact. | To prevent skin irritation or absorption. |
| Body Protection | A laboratory coat buttoned to the neck. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate particulate filter if engineering controls are not sufficient to control dust, or if working outside of a fume hood. | To prevent respiratory tract irritation from inhalation of the powder. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe handling of this compound in a powder form.
Experimental Protocol: Weighing and Preparing Solutions
-
Preparation:
-
Designate a specific area for handling the compound, preferably within a certified chemical fume hood.[6]
-
Cover the work surface with absorbent, disposable bench paper.
-
Ensure that an eyewash station and safety shower are readily accessible.[3]
-
Assemble all necessary equipment (spatulas, weigh boats, vials, solvents, etc.) before starting.
-
-
Weighing the Compound:
-
Perform all weighing operations within an enclosed balance or in a fume hood to minimize dust dispersion.[7]
-
Use a clean, dry spatula to transfer the powder to a weigh boat or directly into a pre-weighed vial.
-
Keep the container of the chemical closed as much as possible.[7]
-
After weighing, carefully clean the balance and surrounding area with a damp cloth to remove any residual powder.
-
-
Preparing a Solution:
-
In a fume hood, add the desired solvent to the vial containing the weighed compound.
-
Cap the vial securely and mix by vortexing or gentle agitation until the solid is fully dissolved.
-
Clearly label the resulting solution with the compound name, concentration, solvent, and date of preparation.
-
-
Spill Cleanup:
-
In case of a small spill, carefully sweep up the solid material and place it in a sealed container for disposal.[8]
-
Clean the spill area with a damp cloth.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Disposal Plan
As a halogenated organic compound, this compound and its waste must be disposed of following specific protocols to prevent environmental contamination.
Experimental Protocol: Waste Disposal
-
Waste Segregation:
-
Collect all waste containing this compound, including unused product, contaminated consumables (e.g., weigh boats, pipette tips), and solutions, in a designated, labeled hazardous waste container.
-
This waste stream should be classified as "halogenated organic waste".[9] Do not mix with non-halogenated waste.[10][11]
-
-
Container Labeling:
-
The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Keep a log of the contents and approximate quantities added to the container.
-
-
Storage and Collection:
-
Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.
-
Arrange for pickup and disposal by your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[5]
-
Workflow and Logical Relationships
The following diagram illustrates the key steps and decision points for the safe handling of this compound.
Caption: Workflow for handling this compound.
References
- 1. guidechem.com [guidechem.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. echemi.com [echemi.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. safety.duke.edu [safety.duke.edu]
- 7. ehs.wisc.edu [ehs.wisc.edu]
- 8. fishersci.com [fishersci.com]
- 9. bucknell.edu [bucknell.edu]
- 10. 7.2 Organic Solvents [ehs.cornell.edu]
- 11. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



